Product packaging for 3-Bromo-6-chloro-1H-indazole(Cat. No.:CAS No. 885521-34-6)

3-Bromo-6-chloro-1H-indazole

Cat. No.: B1292437
CAS No.: 885521-34-6
M. Wt: 231.48 g/mol
InChI Key: FFBNJOBVRVWUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-6-chloro-1H-indazole (CAS 885521-34-6) is a high-purity halogenated indazole derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. This heterocyclic building block features both bromo and chloro substituents, which allow for selective and sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, making it invaluable for constructing diverse compound libraries. [1] The indazole scaffold is of significant pharmacological interest, with derivatives demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties. [3] Researchers utilize this compound in the synthesis of targeted molecules, such as protein kinase B/Akt inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial pathways in oncology research. [3] Product Specifications: • CAS Number: 885521-34-6 • Molecular Formula: C 7 H 4 BrClN 2 • Molecular Weight: 231.48 g/mol • Purity: ≥95% (by HPLC) [6] • Storage: Store sealed in a dry environment at 2-8°C under inert gas (nitrogen or argon). [1] • MDL Number: MFCD07781578 [1] Handling and Safety: This compound is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1292437 3-Bromo-6-chloro-1H-indazole CAS No. 885521-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBNJOBVRVWUTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646254
Record name 3-Bromo-6-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-34-6
Record name 3-Bromo-6-chloro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Advent of a Key Intermediate: A Technical History of 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the scientific literature reveals the emergence of 3-Bromo-6-chloro-1H-indazole as a pivotal, albeit relatively contemporary, building block in the landscape of medicinal chemistry. While the broader family of indazoles has a rich history dating back to the late 19th century, the specific discovery and detailed historical account of this particular halogenated derivative are not explicitly documented in a singular, seminal publication. Instead, its history is woven into the fabric of modern drug discovery, appearing as a key intermediate in patent literature, signifying its importance in the synthesis of complex therapeutic agents.

The indazole scaffold itself, a bicyclic aromatic heterocycle, was first brought to the forefront of organic chemistry by the pioneering work of Emil Fischer in the 1880s.[1] His initial synthesis of indazole derivatives laid the groundwork for over a century of exploration into the diverse biological activities of this chemical class.[1][2] Compounds featuring the indazole core have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.[2]

This compound (CAS Number: 885521-34-6) has emerged as a valuable intermediate due to the strategic placement of its halogen substituents.[3][4] The bromine atom at the 3-position and the chlorine atom at the 6-position offer differential reactivity, allowing for selective functionalization through various cross-coupling reactions. This feature makes it an attractive starting material for the construction of diverse molecular libraries aimed at identifying novel drug candidates.[3]

While a specific "discovery" paper for this compound is not readily apparent, its synthesis is well-established in the chemical literature. The most common and practical laboratory-scale synthesis involves the direct bromination of 6-chloro-1H-indazole.

Key Data Summary

PropertyValue
CAS Number 885521-34-6
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance Off-white to yellow solid
Purity (typical) ≥95% (HPLC)

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is detailed below. This procedure is based on established chemical principles and has been reported in various chemical sourcing catalogs and synthetic methodology descriptions.

Synthesis of this compound from 6-Chloro-1H-indazole

Materials:

  • 6-Chloro-1H-indazole

  • Bromine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

Procedure:

  • A suspension of 6-Chloro-1H-indazole (e.g., 3.0 g, 19.66 mmol) is prepared in a 2 M aqueous solution of sodium hydroxide (e.g., 70 mL).[5]

  • A solution of bromine (e.g., 2.32 g, 14.52 mmol) in a 2 M aqueous solution of sodium hydroxide (e.g., 30 mL) is added dropwise to the suspension of 6-chloro-1H-indazole.[5]

  • The reaction mixture is stirred at room temperature for approximately 1.5 hours.[5]

  • Upon completion of the reaction (which can be monitored by thin-layer chromatography), the pH of the mixture is adjusted to 8 using a 3 M solution of hydrochloric acid.[5]

  • The product is then extracted from the aqueous phase using ethyl acetate. The organic layers are combined and washed with brine.[5]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[5]

  • The resulting crude product is purified by silica gel column chromatography, typically using a mixture of ethyl acetate and petroleum ether as the eluent, to yield this compound as a yellow solid.[5] A yield of approximately 44% has been reported for this transformation.[5]

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start 6-Chloro-1H-indazole bromination Bromination with Br₂/NaOH start->bromination Suspension in NaOH neutralization Neutralization (HCl) bromination->neutralization Reaction Mixture extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying chromatography Silica Gel Chromatography drying->chromatography Crude Product product This compound chromatography->product

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a versatile building block, its physicochemical properties are critical for its application in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The indazole scaffold is a privileged structure in drug discovery, with derivatives showing a broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, reactivity, and potential applications of this compound. Due to the limited availability of experimentally determined data for this specific isomer, this guide also includes predicted values and general experimental protocols for property determination.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or a synthetic intermediate are crucial in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of available and predicted data is presented below.

General Properties
PropertyValueSource
CAS Number 885521-34-6[4][5]
Molecular Formula C₇H₄BrClN₂[4][5]
Molecular Weight 231.48 g/mol [4][5]
Appearance Off-white to yellow solid (predicted)
Purity Typically ≥95% (as supplied by vendors)[4]
Predicted Physicochemical Data
PropertyPredicted Value for this compoundExperimental Value for 4-Bromo-6-chloro-1H-indazole
Melting Point (°C) Not available219-221
Boiling Point (°C at 760 mmHg) Not available364.1 ± 22.0
pKa Not availableNot available
logP 2.9 (XLogP3)2.9 (XLogP3)[6]
Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and DMF (inferred)Not available

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of 6-chloro-1H-indazole. The following protocol is a representative example of its synthesis.

Synthetic Workflow

synthesis_workflow start Start Materials: 6-chloro-1H-indazole Sodium Hydroxide Bromine reaction Reaction: - Suspend 6-chloro-1H-indazole in NaOH(aq) - Add Bromine in NaOH(aq) dropwise - Stir at room temperature start->reaction workup Work-up: - Adjust pH to ~8 with HCl - Liquid-liquid extraction with Ethyl Acetate - Dry organic phase (Na₂SO₄) reaction->workup purification Purification: - Concentrate the organic phase - Silica gel column chromatography workup->purification product Final Product: This compound purification->product

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is as follows:

  • Reaction Setup : Suspend 6-chloro-1H-indazole in a solution of sodium hydroxide.

  • Reagent Addition : Slowly add a solution of bromine in aqueous sodium hydroxide to the suspension at room temperature.

  • Reaction : Stir the mixture at room temperature for approximately 1.5 to 2 hours.

  • Work-up :

    • Adjust the pH of the reaction mixture to approximately 8 using hydrochloric acid.

    • Perform a liquid-liquid extraction using ethyl acetate.

    • Wash the organic phase with brine.

    • Dry the organic phase over anhydrous sodium sulfate.

  • Purification :

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Reactivity and Stability

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromo and chloro substituents on the indazole ring. The bromine atom at the 3-position is particularly susceptible to displacement, making it a valuable handle for further functionalization through various cross-coupling reactions.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The bromine at the C3 position is more reactive than the chlorine at the C6 position in these reactions, allowing for selective functionalization.

  • Suzuki-Miyaura Coupling : This reaction enables the formation of a carbon-carbon bond between the indazole core and various aryl or vinyl boronic acids or esters. This is a powerful method for synthesizing biaryl and related structures.

  • Buchwald-Hartwig Amination : This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the indazole.

  • Sonogashira Coupling : This reaction is used to form a carbon-carbon bond between the indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.

reactivity_diagram cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents C-C bond formation buchwald_reagents Amine (R₂NH) Pd Catalyst, Base start->buchwald_reagents C-N bond formation sonogashira_reagents Terminal Alkyne Pd/Cu Catalyst, Base start->sonogashira_reagents C-C bond formation suzuki_product 3-Aryl-6-chloro-1H-indazole suzuki_reagents->suzuki_product buchwald_product 3-Amino-6-chloro-1H-indazole buchwald_reagents->buchwald_product sonogashira_product 3-Alkynyl-6-chloro-1H-indazole sonogashira_reagents->sonogashira_product

Key cross-coupling reactions of this compound.
Stability

Halogenated indazoles are generally stable compounds under standard laboratory conditions.[7] However, like many organic molecules, this compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[8] Stability studies for this specific compound are not publicly available, but it is advisable to handle it with care, avoiding strong oxidizing agents and prolonged exposure to light.

Experimental Protocols for Physicochemical Property Determination

The following are generalized, standard protocols for determining key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a melting point apparatus.

  • Sample Preparation : A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Measurement : The capillary tube is placed in the heating block of a melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • System Preparation : n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning : A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration : The mixture is shaken until equilibrium is reached.

  • Analysis : The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation : logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

logP_workflow start Start prep Prepare mutually saturated n-octanol and water start->prep dissolve Dissolve compound in one phase (e.g., n-octanol) prep->dissolve mix Mix with the other phase in a separatory funnel dissolve->mix shake Shake to equilibrate mix->shake separate Allow phases to separate shake->separate analyze Analyze concentration in both phases (e.g., HPLC) separate->analyze calculate Calculate logP = log([octanol]/[water]) analyze->calculate end End calculate->end

Workflow for the shake-flask method of logP determination.
Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation.

  • Sample Preparation : An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH.

  • Equilibration : The suspension is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Separation : The undissolved solid is removed by centrifugation or filtration.

  • Analysis : The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Potential Biological Significance and Applications

While specific biological activity data for this compound is scarce, the indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2][3] Derivatives of indazole have been reported to exhibit a wide range of therapeutic effects, including:

  • Anti-cancer activity : Many indazole derivatives are potent inhibitors of various protein kinases, which are key targets in oncology.[7] For instance, Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor.

  • Anti-inflammatory activity : Some indazoles have shown significant anti-inflammatory properties.

  • Other therapeutic areas : Indazole derivatives have also been investigated for their potential as anti-HIV, antibacterial, and neuroprotective agents.[1]

The presence of the bromo and chloro substituents on this compound provides synthetic handles to generate diverse libraries of novel indazole derivatives for screening against various biological targets.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While a comprehensive experimental dataset of its physicochemical properties is yet to be established, its known reactivity, particularly in cross-coupling reactions, makes it an attractive starting material for the synthesis of novel, biologically active molecules. Further experimental investigation into its physicochemical and pharmacological properties is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological relevance of 3-Bromo-6-chloro-1H-indazole. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Information

This compound is a halogenated indazole derivative that serves as a valuable intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring both bromo and chloro substituents, allows for selective chemical modifications, making it a versatile building block in the development of novel compounds.

Chemical Identifiers

A clear identification of chemical compounds is crucial for scientific accuracy and reproducibility. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 885521-34-6
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C=C1Cl)NN=C2Br
PubChem CID Not available for the 3-bromo isomer, but the related 6-bromo-3-chloro isomer has CID 24728895.
InChI Key (for 6-bromo-3-chloro isomer) LDBXLSQSRZCYHL-UHFFFAOYSA-N

Note: While the IUPAC name "this compound" is commonly used, some sources may refer to the isomeric "6-bromo-3-chloro-1H-indazole". It is essential to verify the specific isomer using the CAS number.

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below. This method involves the bromination of 6-chloro-1H-indazole.

Experimental Protocol

Step 1: Reaction Setup

  • Suspend 6-Chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide (NaOH) solution.

Step 2: Addition of Bromine Solution

  • Prepare a solution of bromine (2.32 g, 14.52 mmol) in 30 mL of 2 M NaOH solution.

  • Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole.

Step 3: Reaction and Workup

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Upon completion of the reaction, adjust the pH of the mixture to 8 using a 3 M hydrochloric acid (HCl) solution.

  • Perform a liquid-liquid extraction using ethyl acetate and brine.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the organic phase to obtain the crude product.

Step 4: Purification

  • Purify the crude product by silica gel column chromatography, using a mixture of ethyl acetate and petroleum ether as the eluent.

  • This process yields this compound as a yellow solid (3.4 g, 44% yield).[2]

Characterization:

  • The product can be characterized using techniques such as Mass Spectrometry (ESI-MS m/z = 231.00, 233.00 [M + H]+).[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 6-Chloro-1H-indazole 6-Chloro-1H-indazole Reaction Stirring at RT (1.5 hours) 6-Chloro-1H-indazole->Reaction Bromine_Solution Bromine in NaOH Bromine_Solution->Reaction Workup pH Adjustment (pH 8) Extraction (EtOAc/Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[3] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[4]

While specific signaling pathway involvement for this compound is not extensively documented, its structural class is known to be a precursor for compounds targeting various kinases involved in cancer cell proliferation and angiogenesis.[4][5] For instance, derivatives of the related 3-Bromo-6-(trifluoromethyl)-1H-indazole have been investigated as inhibitors of the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[4]

Given that 6-Bromo-3-chloro-1H-indazole is highlighted as a key intermediate in the development of anti-cancer agents and is utilized in studies of signal transduction pathways, it is plausible that derivatives of this compound could also function as kinase inhibitors.[5]

Representative Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized signaling pathway where an indazole derivative acts as a kinase inhibitor.

Kinase_Inhibitor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor_Kinase Receptor Tyrosine Kinase Ligand->Receptor_Kinase Activation Substrate_Protein Substrate Protein Receptor_Kinase->Substrate_Protein Phosphorylation ATP ATP ATP->Receptor_Kinase Phosphorylated_Protein Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling (e.g., Proliferation, Angiogenesis) Phosphorylated_Protein->Downstream_Signaling Indazole_Derivative Indazole Derivative (Kinase Inhibitor) Indazole_Derivative->Receptor_Kinase Inhibition

Caption: General mechanism of a kinase inhibitor.

References

spectral data analysis of 3-Bromo-6-chloro-1H-indazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data Analysis of 3-Bromo-6-chloro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for this compound, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed examination based on predicted data derived from established spectroscopic principles and data from structurally related compounds. The methodologies for acquiring such data are also outlined.

Predicted Spectroscopic and Spectrometric Data

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The predicted quantitative data for each of these techniques are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~11.0 - 13.0br s-1HN-H
~7.8 - 8.0d~1.01HH-7
~7.5 - 7.7d~8.51HH-4
~7.2 - 7.4dd~8.5, ~1.01HH-5

Note: The chemical shifts are referenced to a standard internal solvent signal (e.g., TMS). The N-H proton signal is expected to be broad, and its chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~141C-7a
~135C-6
~128C-5
~122C-4
~120C-3a
~118C-3
~115C-7
Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumN-H stretch
~1620 - 1600MediumC=C aromatic stretch
~1500 - 1450StrongC=C aromatic stretch
~1100 - 1000MediumC-N stretch
~850 - 800StrongC-H out-of-plane bend
~750 - 700MediumC-Cl stretch
~650 - 600MediumC-Br stretch
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
230/232/234High[M]⁺ (Molecular ion)
203/205/207Medium[M-HCN]⁺
151/153Medium[M-Br]⁺
124Low[M-Br-HCN]⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry data for solid organic compounds like this compound.

NMR Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-20 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons, and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

  • Data Acquisition:

    • Infuse the sample solution into the ionization source.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern to confirm the presence of bromine and chlorine.

    • Identify major fragment ions and propose fragmentation pathways.

Visualization of Workflows and Relationships

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation & Structure Confirmation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve and Dilute Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Proc IR_Proc IR Spectrum IR_Acq->IR_Proc MS_Proc Mass Spectrum MS_Acq->MS_Proc Structure Structure Confirmation NMR_Proc->Structure IR_Proc->Structure MS_Proc->Structure

Workflow for the Spectroscopic Analysis of this compound.
Logical Relationship for Structure Confirmation

The following diagram illustrates how the different spectral data logically combine to confirm the structure of this compound.

cluster_data Spectral Data cluster_info Derived Information cluster_conclusion Conclusion NMR ¹H & ¹³C NMR (C-H Framework) NMR_Info 3 Aromatic Protons 7 Aromatic Carbons 1 N-H Proton NMR->NMR_Info IR IR (Functional Groups) IR_Info N-H Bond Aromatic Ring C-Cl & C-Br Bonds IR->IR_Info MS MS (Molecular Formula & Weight) MS_Info Molecular Weight ~231 Presence of Br & Cl MS->MS_Info Conclusion Confirmed Structure: This compound NMR_Info->Conclusion IR_Info->Conclusion MS_Info->Conclusion

Logical flow from spectral data to structure confirmation.

A Technical Guide to Determining the Solubility Profile of 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for determining the solubility profile of the heterocyclic compound 3-Bromo-6-chloro-1H-indazole in common laboratory solvents. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document outlines the established experimental protocols necessary to generate such data. It is designed to assist researchers in systematically characterizing the solubility of this and similar compounds, a critical step in early-stage drug discovery and development. The methodologies described herein are based on widely accepted practices for solubility assessment.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its biopharmaceutical properties, including absorption and bioavailability.[1][2] A thorough understanding of a compound's solubility in various solvents is essential during pre-formulation studies and for the selection and optimization of lead compounds in drug development.[1][3] this compound is a heterocyclic compound with potential applications in medicinal chemistry. This guide details the necessary procedures to establish its solubility profile. While specific data for this compound is not currently available in the public domain, this paper presents the standardized methods by which such critical data can be generated.

Predicted Solubility Characteristics

Based on the structure of this compound, which contains both a polar indazole ring system and nonpolar bromo- and chloro-substituents, its solubility is expected to vary across different solvent classes. It is likely to exhibit low solubility in aqueous media and higher solubility in organic solvents. The general principle of "like dissolves like" suggests that its solubility will be influenced by the polarity of the solvent.[4] For instance, it is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like alcohols, than in nonpolar solvents such as hexane.

Quantitative Solubility Data (Hypothetical)

The following table is a template illustrating how experimentally determined solubility data for this compound should be presented for clear comparison. The values provided are for illustrative purposes only and are not based on experimental results.

Solvent ClassSolvent NameTemperature (°C)Solubility (mg/mL)Molarity (mol/L)Method
Polar Protic Water25Data Not FoundData Not FoundShake-Flask
Methanol25Data Not FoundData Not FoundShake-Flask
Ethanol25Data Not FoundData Not FoundShake-Flask
Isopropanol25Data Not FoundData Not FoundShake-Flask
Polar Aprotic Dimethyl Sulfoxide (DMSO)25Data Not FoundData Not FoundShake-Flask
N,N-Dimethylformamide (DMF)25Data Not FoundData Not FoundShake-Flask
Acetone25Data Not FoundData Not FoundShake-Flask
Acetonitrile25Data Not FoundData Not FoundShake-Flask
Nonpolar Dichloromethane (DCM)25Data Not FoundData Not FoundShake-Flask
Toluene25Data Not FoundData Not FoundShake-Flask
Hexane25Data Not FoundData Not FoundShake-Flask

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining thermodynamic solubility is the shake-flask method.[3][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.

This protocol is adapted from established methodologies for determining the equilibrium solubility of a compound.[1][3][5]

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired solvent and ensure it is degassed if necessary.

  • Addition of Excess Solid: Add an excess amount of this compound to a vial. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Addition of Solvent: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[3] Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

For high-throughput screening in early drug discovery, kinetic solubility measurement is often employed.[1][2] This method is faster but may overestimate the thermodynamic solubility.[3]

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.[2]

  • Serial Dilution: Perform serial dilutions of the stock solution into an aqueous buffer.[2]

  • Precipitation Observation: Observe the formation of a precipitate as the compound's concentration exceeds its kinetic solubility. This can be detected by visual inspection or more accurately using light scattering techniques like nephelometry.[1]

  • Quantification: The concentration in the highest concentration well that remains clear is considered the kinetic solubility.

Visualizations

The following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Sedimentation C->D E Centrifugation D->E F Collect supernatant E->F G Filter supernatant (0.45 µm) F->G H Dilute saturated solution G->H I Quantify by HPLC-UV H->I J Calculate solubility I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_analysis Analysis A Prepare concentrated stock solution in DMSO B Serially dilute stock solution into aqueous buffer A->B C Observe for precipitate formation B->C D Identify highest concentration without precipitate C->D E Determine kinetic solubility D->E

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," frequently appearing in a multitude of biologically active compounds across diverse therapeutic areas.[2][4] While rare in nature, synthetic indazole derivatives have demonstrated a remarkable range of pharmacological activities, including potent antitumor, anti-inflammatory, and antiviral effects.[1][3][5] This guide provides a comprehensive overview of the indazole core, detailing its physicochemical properties, synthetic methodologies, biological applications, and the mechanisms of action of key therapeutic agents, presented with detailed data, experimental protocols, and pathway visualizations.

Physicochemical Properties and Tautomerism

The indazole ring system exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][5][6][7] This tautomerism significantly influences the molecule's reactivity, physical properties, and its interactions with biological targets.[6]

Indazole is an amphoteric molecule, capable of being protonated to an indazolium cation or deprotonated to an indazolate anion. The reported pKa values are approximately 1.04 for the indazolium/indazole equilibrium and 13.86 for the indazole/indazolate equilibrium.[7][8] These properties are critical for its function as a bioisostere, often for indole or phenol, where it can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the pyridine-like N2 atom).[9][10] This dual capability allows it to form key interactions within the binding sites of enzymes, such as the hinge region of protein kinases.[10]

The planar nature of the indazole ring allows for extensive functionalization at various positions, enabling medicinal chemists to fine-tune critical drug-like properties such as:

  • Lipophilicity (LogP/LogD): Substituents on the indazole core can significantly modulate the compound's lipophilicity, which in turn affects its solubility, permeability, and pharmacokinetic profile.

  • Solubility: The ability to introduce polar groups or ionizable functions is crucial for achieving adequate aqueous solubility for oral bioavailability. For instance, the introduction of basic amine groups can improve solubility in acidic environments.[11]

  • Metabolic Stability: The indazole nucleus itself can be subject to metabolic transformations. Strategic substitution can block sites of metabolism, thereby improving the compound's half-life. Indazole is often used as a bioisostere for metabolically vulnerable phenols to prevent phase II glucuronidation.[10] Studies on synthetic cannabinoids have shown that indazole cores are generally more susceptible to metabolism than their indole counterparts, highlighting the importance of substitution patterns in dictating metabolic fate.[12][13]

Synthesis of the Indazole Scaffold

Numerous synthetic routes to the indazole core have been developed, allowing for diverse substitution patterns. Classic methods remain highly relevant for their reliability and scalability.

Experimental Protocol: Davis-Beirut Reaction

The Davis-Beirut reaction is an efficient method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[1][9][14]

Reaction: Synthesis of a 2-substituted-2H-indazole from an N-substituted-2-nitrobenzylamine.

Materials:

  • N-substituted-2-nitrobenzylamine (1.0 eq)

  • Potassium hydroxide (KOH) (1.5 eq)

  • Ethanol (as solvent)

  • Tetrahydrofuran (THF) (as co-solvent, if needed for solubility)

  • Standard laboratory glassware for reflux and work-up

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-substituted-2-nitrobenzylamine (1.0 eq) in ethanol to a concentration of approximately 0.1 M.

  • Add solid potassium hydroxide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and maintain stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2H-indazole derivative.[9]

Experimental Protocol: Jacobson Indazole Synthesis (Classic Method)

This method involves the cyclization of N-nitroso-o-toluidine derivatives. The procedure described by Huisgen and Bast in Organic Syntheses provides a practical approach.[15]

Reaction: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine.

Materials:

  • N-Acetyl-o-toluidine (1.0 eq)

  • Potassium acetate (or other suitable base)

  • Isoamyl nitrite (or other nitrosating agent)

  • Benzene (or other suitable aprotic solvent)

  • Hydrochloric acid (for work-up)

  • Ammonia (for work-up)

Procedure:

  • Dissolve N-acetyl-o-toluidine in benzene.

  • Add potassium acetate to the solution.

  • Add isoamyl nitrite dropwise to the stirred mixture at a controlled temperature (typically below 10 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC). The reaction involves the formation of an N-nitroso intermediate which then cyclizes.

  • Upon completion, carefully quench the reaction and transfer the mixture to a separatory funnel.

  • Extract the mixture with dilute hydrochloric acid to separate the basic indazole product from the non-basic components.

  • Treat the combined acidic aqueous extracts with an excess of ammonia to precipitate the crude indazole.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude indazole can be purified by recrystallization or vacuum distillation to yield the pure 1H-indazole.[15]

Biological Activities and Therapeutic Applications

The indazole scaffold is a key component in numerous FDA-approved drugs and clinical candidates, primarily in oncology. Its ability to mimic the purine core of ATP allows it to effectively target the ATP-binding site of protein kinases.

Anticancer Activity

Indazole derivatives have shown remarkable success as inhibitors of various protein kinases involved in cancer progression, particularly those related to angiogenesis and cell proliferation.

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[16][17] It is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Niraparib (Zejula®): A potent and selective inhibitor of poly(ADP-ribose) polymerase enzymes (PARP-1 and PARP-2).[4] It is used as a maintenance treatment for recurrent ovarian, fallopian tube, or primary peritoneal cancer.[4]

  • Entrectinib (Rozlytrek®): An inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), ROS1, and anaplastic lymphoma kinase (ALK). It is approved for tumors with NTRK gene fusions and ROS1-positive non-small cell lung cancer.

  • Axitinib (Inlyta®): A potent inhibitor of VEGFR-1, -2, and -3, used in the treatment of advanced renal cell carcinoma.

Other Therapeutic Areas

Beyond oncology, the indazole scaffold is found in drugs with other mechanisms of action:

  • Benzydamine (Tantum Verde®): A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[8]

  • Granisetron (Kytril®): A serotonin 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy.

  • Entinostat: A selective inhibitor of class I histone deacetylases (HDACs), primarily HDAC1 and HDAC3, being investigated for various cancers.[18]

Quantitative Data on Indazole Derivatives

The potency of indazole-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or binding affinity (Ki, Kd). The following tables summarize representative data for key indazole drugs and other reported derivatives.

InhibitorTarget KinaseIC₅₀ (nM)Assay Context
Pazopanib VEGFR-110Cell-free
VEGFR-230Cell-free
VEGFR-347Cell-free
PDGFR-β84Cell-free
c-Kit74Cell-free
Axitinib VEGFR-10.1Cell-free
VEGFR-20.2Cell-free
VEGFR-30.1 - 0.3Cell-free
Niraparib PARP-13.8Enzymatic
PARP-22.1Enzymatic
Entinostat HDAC1490Enzymatic
Compound 12b ¹VEGFR-25.4Cell-free
Compound 14d ²FGFR15.5Cell-free
Compound 109 ³EGFR (T790M)5.3Cell-free
Compound 112CDK853Cell-free
Table 1: In Vitro Inhibitory Potency of Selected Indazole-Based Compounds.
¹Elsayed et al.[17][19], ²Liu et al.[17], ³Liu et al.[5], ⁴Schiemann et al.[5]
CompoundCell LineIC₅₀ (µM)Cancer Type
Compound 4fMCF-71.629Breast Cancer
Compound 4iA5492.305Lung Cancer
Compound 4iCaco-24.990Colorectal Cancer
Compound 5kHep-G23.32Hepatoma
Compound 6oK5625.15Leukemia
Table 2: Antiproliferative Activity of Novel Indazole Derivatives in Cancer Cell Lines.
⁵Abdel-Maksoud et al.[7][20], ⁶Zhang et al.[21]
DrugBioavailability (%)T₁/₂ (hours)Protein Binding (%)Primary Metabolism
Pazopanib ~21-50~31>99CYP3A4
Niraparib ~73~36~83Carboxylesterases
Entinostat N/A~92~94-97N/A
Table 3: Pharmacokinetic Properties of Key FDA-Approved Indazole Drugs.[22][23]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of indazole-based drugs are achieved through the precise inhibition of key cellular signaling pathways.

Pazopanib and VEGFR Signaling

Pazopanib exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs).[14] VEGF binding to its receptor (VEGFR-2/KDR) on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[14][24] These pathways promote endothelial cell proliferation, migration, and survival, which are essential for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[17] Pazopanib binds to the ATP-binding pocket of the VEGFR kinase domain, preventing autophosphorylation and blocking all subsequent downstream signaling, thereby inhibiting angiogenesis and tumor growth.[3][10]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Autophosphorylation RAS RAS VEGFR->RAS Autophosphorylation PKC PKC PLCg->PKC Proliferation Proliferation PKC->Proliferation Gene Transcription Migration Migration PKC->Migration Gene Transcription Survival Survival PKC->Survival Gene Transcription AKT AKT PI3K->AKT AKT->Proliferation Gene Transcription AKT->Migration Gene Transcription AKT->Survival Gene Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Transcription ERK->Migration Gene Transcription ERK->Survival Gene Transcription VEGF VEGF Ligand VEGF->VEGFR Binding & Dimerization Pazopanib Pazopanib Pazopanib->VEGFR Inhibition

Pazopanib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling.
Niraparib and PARP Inhibition

Niraparib functions by inhibiting PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[2] In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs.[2] When the cell attempts to replicate its DNA, these SSBs are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept is known as synthetic lethality. Niraparib not only inhibits PARP's enzymatic activity but also "traps" the PARP enzyme on the DNA at the site of damage, creating a cytotoxic complex that further contributes to cell death.[1][2]

Entinostat and HDAC Inhibition

Entinostat selectively inhibits Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[18] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Entinostat increases histone acetylation, resulting in a more relaxed chromatin structure.[18] This "opens up" the DNA, allowing for the re-expression of silenced tumor suppressor genes (e.g., p21), which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental Workflows and Methodologies

The discovery and development of indazole-based drugs follow a rigorous screening and optimization process.

Diagram: A Representative Drug Discovery Workflow

The following diagram illustrates a typical screening cascade used in the identification and optimization of kinase inhibitors, a common application for indazole scaffolds.

Drug_Discovery_Workflow cluster_discovery Hit Identification cluster_validation Hit-to-Lead cluster_optimization Lead Optimization cluster_preclinical Preclinical Development HTS High-Throughput Screen (e.g., Biochemical Kinase Assay) Hits Initial Hits (μM Potency) HTS->Hits FragmentScreen Fragment-Based Screen (e.g., DSF, NMR) FragmentScreen->Hits Orthogonal Orthogonal Assay (e.g., ITC, SPR) Hits->Orthogonal Confirmation Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) Orthogonal->Cellular Validation Leads Validated Leads (nM-μM Potency) Cellular->Leads SAR SAR Expansion (Medicinal Chemistry) Leads->SAR Optimization ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) SAR->ADME Iterative Design Cycle Candidate Candidate Drug (Optimized Potency & PK) ADME->Candidate InVivo In Vivo Efficacy (Xenograft Models) Candidate->InVivo Tox Regulatory Toxicology InVivo->Tox

Typical workflow for small molecule inhibitor discovery and development.
Methodology: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a representative method for determining the IC₅₀ value of an indazole derivative against a protein kinase like VEGFR-2, using a luminescence-based assay that measures ATP consumption.[9][24]

Objective: To quantify the inhibitory potency of a test compound on the activity of a specific kinase.

Principle: Kinase activity consumes ATP. The amount of ATP remaining after the reaction is inversely proportional to kinase activity. A luciferase-based reagent is used to generate a luminescent signal from the remaining ATP. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer (e.g., BPS Bioscience, Cat# 79334)

  • ATP solution (e.g., 500 µM stock)

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (indazole derivative) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo™ MAX, Promega)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer. Ensure the final DMSO concentration does not exceed 1% in the assay wells.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the kinase substrate at 2x the final desired concentration.

  • Plate Setup:

    • To "Test Inhibitor" wells, add 5 µL of the diluted compound solutions.

    • To "Positive Control" (100% activity) wells, add 5 µL of kinase buffer with DMSO.

    • To "Blank" (0% activity) wells, add 5 µL of kinase buffer with DMSO.

  • Reaction Initiation:

    • Add 2.5 µL of the master mix to all wells.

    • To initiate the reaction, add 2.5 µL of diluted kinase enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 2.5 µL of kinase buffer (without enzyme) to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Conclusion

The indazole scaffold continues to be a highly productive core for the discovery of new therapeutic agents. Its versatile chemistry, favorable physicochemical properties, and proven ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued prominence in medicinal chemistry. The success of drugs like Pazopanib and Niraparib validates the utility of this scaffold and provides a strong foundation for the development of the next generation of indazole-based medicines. This guide has provided a technical foundation for professionals in the field, summarizing key data and methodologies to aid in the ongoing research and development of this important heterocyclic system.

References

Tautomeric Forms of Substituted 1H-Indazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intimately linked to their three-dimensional structure and the specific presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is the phenomenon of tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide provides a comprehensive overview of tautomerism in substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H- tautomeric forms, the factors governing this equilibrium, and the experimental and computational methods used for its characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

Ind

A Technical Guide to 3-Bromo-6-chloro-1H-indazole: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 3-Bromo-6-chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. This document outlines its commercial availability, details potential suppliers, presents a general synthetic protocol, and explores its role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction to this compound

This compound is a halogenated indazole derivative widely utilized as a synthetic intermediate in the development of pharmacologically active molecules.[1] The indazole core is a significant pharmacophore found in numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][3] The presence of bromo and chloro substituents at the 3 and 6 positions, respectively, allows for selective and sequential functionalization through various chemical reactions, such as metal-catalyzed cross-coupling and nucleophilic substitutions. This makes it a versatile scaffold for constructing diverse compound libraries for drug discovery programs.[1][4]

Commercial Availability

This compound is commercially available from various chemical suppliers. The following table summarizes key product specifications from a selection of vendors.

SupplierProduct/Catalog No.CAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
ChemUniverse P14725885521-34-6C₇H₄BrClN₂231.48Not Specified
Sunway Pharm Ltd CB54368885521-34-6C₇H₄BrClN₂231.48Not Specified
Benchchem Not Specified885521-34-6C₇H₄BrClN₂231.48≥95% (by HPLC)
AstaTech, Inc. (via Sigma-Aldrich) ATEH9B9AC744 (for a related carboxylic acid derivative)885522-21-4C₈H₄BrClN₂O₂Not Applicable95%

Note: Data is compiled from publicly available information and may be subject to change. Please refer to the suppliers' websites for the most current data.

Potential Suppliers

A number of chemical suppliers offer this compound for research and development purposes. While not an exhaustive list, the following companies are potential sources for this compound:

  • ChemUniverse: Offers the compound in quantities starting from 250mg.[5]

  • Sunway Pharm Ltd: Lists the product with its key specifications.[6]

  • Benchchem: Provides the compound with a specified purity of ≥95% by HPLC.[1]

  • BLDpharm: Lists a related nitro-derivative, suggesting a portfolio of substituted indazoles.[7]

  • Shanghai Amole Biotechnology Co., Ltd.: Appears as a supplier on chemical sourcing platforms like Chemsrc.com.[8]

Researchers are advised to contact these suppliers directly for quotes, availability, and detailed specifications.

Synthetic Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the direct bromination of a 6-chloro-1H-indazole precursor. The regioselectivity of the bromination is directed by the existing substituents on the indazole ring.

General Experimental Protocol for Bromination of 6-chloro-1H-indazole:

  • Dissolution: Dissolve 6-chloro-1H-indazole in a suitable organic solvent (e.g., acetic acid, DMF, or a chlorinated solvent) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution at a controlled temperature (often at or below room temperature) to manage the exothermic reaction.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to neutralize any excess bromine.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

Below is a conceptual workflow for the synthesis and purification of this compound.

G A Dissolve 6-chloro-1H-indazole in a suitable solvent B Slowly add a brominating agent (e.g., NBS or Br2) at a controlled temperature A->B C Monitor reaction progress by TLC or HPLC B->C D Quench reaction with a reducing agent (e.g., Na2S2O3) C->D E Extract product into an organic solvent D->E F Wash organic layer with water and brine E->F G Dry over anhydrous salt, filter, and concentrate F->G H Purify by recrystallization or column chromatography G->H I Obtain pure this compound H->I

Synthetic Workflow for this compound

Role in Drug Discovery and Relevant Signaling Pathways

The indazole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in molecules that target various biological pathways, particularly in oncology.[2] Derivatives of this compound are often explored as inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2]

For example, indazole-based compounds have been developed as inhibitors of Protein Kinase B (Akt) and Poly (ADP-ribose) polymerase (PARP), both of which are important targets in cancer therapy.[1] The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

The following diagram illustrates a simplified kinase signaling pathway and the inhibitory action of an indazole-based drug candidate.

G cluster_0 Cell Membrane A Growth Factor Receptor B Kinase (e.g., Akt, PARP) A->B Activation C Downstream Substrate B->C ATP -> ADP D Phosphorylated Substrate C->D Phosphorylation E Cell Proliferation, Survival, etc. D->E F This compound Derivative (Inhibitor) F->B Inhibition

Inhibition of a Kinase Signaling Pathway

References

Methodological & Application

synthesis of 3-Bromo-6-chloro-1H-indazole from 6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Bromo-6-chloro-1H-indazole

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors for cancer therapy. The functionalization of the indazole core is crucial for modulating the pharmacological properties of these compounds. The regioselective bromination of 6-chloro-1H-indazole at the C3 position is a common and critical transformation. This reaction is an electrophilic aromatic substitution, where the pyrazole ring of the indazole is more activated towards electrophilic attack than the chloro-substituted benzene ring, directing the substitution primarily to the C3 position.[1]

This document provides detailed protocols for the using two common brominating agents: aqueous bromine and N-Bromosuccinimide (NBS).

Key Considerations for Synthesis

  • Regioselectivity : The C3 position of the indazole ring is generally the most susceptible to electrophilic attack.[1] Controlling reaction conditions such as temperature and the choice of brominating agent is essential to favor mono-bromination at this position and minimize the formation of undesired isomers or di-brominated products.[2]

  • Brominating Agents :

    • Aqueous Bromine (Br₂) : A powerful and effective brominating agent. However, liquid bromine is highly corrosive, toxic upon inhalation, and can cause severe burns.[1] It must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1][2]

    • N-Bromosuccinimide (NBS) : A solid and safer alternative to liquid bromine, widely used for the regioselective bromination of indazoles.[3][4]

  • Safety : Appropriate safety measures are critical. Liquid bromine requires specialized handling procedures.[1] All reactions should be performed in a well-ventilated chemical fume hood. PPE, including safety goggles, lab coats, and chemical-resistant gloves, must be worn.

Experimental Protocols

Protocol 1: Bromination using Aqueous Bromine

This protocol is adapted from a documented procedure for the synthesis of this compound.[5]

Materials

  • 6-chloro-1H-indazole

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 3 M

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Silica gel for column chromatography

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • pH meter or pH paper

Procedure

  • Reaction Setup : In a round-bottom flask, suspend 6-chloro-1H-indazole (3.0 g, 19.66 mmol) in 70 mL of a 2 M sodium hydroxide solution.[5]

  • Preparation of Bromine Solution : Separately, prepare a solution of bromine (2.32 g, 14.52 mmol) by dissolving it in 30 mL of 2 M sodium hydroxide solution. Handle bromine with extreme caution in a fume hood.

  • Addition : Slowly add the bromine solution dropwise to the suspension of 6-chloro-1H-indazole using a dropping funnel.[5]

  • Reaction : Stir the resulting reaction mixture vigorously at room temperature for 1.5 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up : Upon completion of the reaction, carefully adjust the pH of the mixture to 8 using a 3 M HCl solution.[5]

  • Extraction : Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate. Separate the organic layer and wash it with brine.[5]

  • Drying and Concentration : Dry the collected organic phase over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • Purification : Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

  • Final Product : Combine the pure fractions and evaporate the solvent to afford this compound as a yellow solid.[5]

Protocol 2: Alternative Bromination using N-Bromosuccinimide (NBS)

NBS is a common and safer reagent for the C3-bromination of indazoles.[4] This generalized protocol can be optimized for specific needs.

Materials

  • 6-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine

Procedure

  • Reaction Setup : Dissolve 6-chloro-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Addition : Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution in portions at room temperature.

  • Reaction : Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS or bromine.

  • Extraction : Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography or recrystallization to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis described in Protocol 1.

ParameterValueReference
Starting Material6-chloro-1H-indazole (3.0 g, 19.66 mmol)[5]
Brominating AgentBromine (2.32 g, 14.52 mmol)[5]
Solvent/Base2 M Sodium Hydroxide (100 mL total)[5]
Reaction Time1.5 hours[5]
Reaction TemperatureRoom Temperature[5]
ProductThis compound[5]
Yield3.4 g (44%)[5]
AppearanceYellow Solid[5]
Analytical Data (ESI-MS)m/z = 231.00, 233.00 [M + H]⁺[5]

Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound as detailed in Protocol 1.

G Experimental Workflow for Synthesis of this compound start Start: 6-chloro-1H-indazole suspend Suspend in 2M NaOH solution start->suspend add_br2 Add Bromine in 2M NaOH dropwise at Room Temp suspend->add_br2 react Stir for 1.5 hours at Room Temperature add_br2->react workup Adjust pH to 8 with 3M HCl react->workup extract Liquid-Liquid Extraction with Ethyl Acetate workup->extract dry Dry organic phase with anhydrous Sodium Sulfate extract->dry concentrate Filter and Concentrate under reduced pressure dry->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify product Product: this compound (Yellow Solid) purify->product

Caption: Workflow for the synthesis of this compound using aqueous bromine.

References

Application Notes and Protocols for Suzuki Coupling with 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-6-chloro-1H-indazole with various arylboronic acids. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of 3-aryl-6-chloro-1H-indazole derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient construction of biaryl and heteroaryl structures. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. For indazole derivatives, this reaction is instrumental in introducing molecular diversity at specific positions, which is a key strategy in drug discovery programs. The C-Br bond at the 3-position of this compound is more reactive than the C-Cl bond at the 6-position under typical Suzuki coupling conditions, allowing for selective functionalization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent and to facilitate the transmetalation step.

Experimental Protocol

This protocol is a generalized procedure adapted from literature for substrates similar to this compound.[1] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-10 mol%)

  • Ligand (if required, e.g., PPh₃, XPhos, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene/ethanol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand.

  • Degassing: For robust reactions and to minimize side products, it is recommended to degas the reaction mixture again by bubbling the inert gas through the solution for another 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed under conventional heating or using microwave irradiation for accelerated reaction times.[2][3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-6-chloro-1H-indazole.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of various bromoindazoles, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromoindazoles

SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME/H₂O802High[4]
3-Bromo-6-(trifluoromethyl)-1H-indazoleArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9012-2475-95[1]
4-substituted-7-bromo-1H-indazolesArylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate to Good[5]

Table 2: Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles

SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (min)Yield (%)Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1406078[3]
3-Bromo-5-nitro-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O14010075[3]
3-Bromo-indazol-5-amineArylboronic acidsPd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂ON/AN/AGood to Excellent[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow reagents 1. Reagent Preparation - this compound - Arylboronic Acid - Base setup 2. Reaction Setup - Combine reagents in flask - Purge with inert gas reagents->setup solvent 3. Solvent Addition - Add degassed solvent setup->solvent catalyst 4. Catalyst Addition - Add Pd catalyst/ligand solvent->catalyst reaction 5. Reaction - Heat (conventional or MW) - Monitor by TLC/LC-MS catalyst->reaction workup 6. Work-up - Quench reaction - Aqueous extraction reaction->workup purification 7. Purification - Column chromatography workup->purification product 8. Product Characterization - NMR, MS, etc. purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (this compound) pd_complex R1-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R2-B(OR)2 (Arylboronic Acid) + Base pd_intermediate R1-Pd(II)L_n-R2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R1-R2 (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. The functionalization of the indazole nucleus is a key strategy in the development of novel therapeutic agents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction allows for the facile synthesis of aryl amines from aryl halides, offering significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and often higher yields.[1][2]

These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-6-chloro-1H-indazole. This transformation is crucial for creating libraries of N-substituted 6-chloro-1H-indazol-3-amines, which are valuable intermediates in drug discovery programs. The protocols provided are based on established methodologies for structurally similar heterocyclic compounds and general principles of the Buchwald-Hartwig reaction.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to involve three primary steps:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.[2]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle cluster_reagents pd0 Pd(0)Ln pd_oxidative Ar-Pd(II)(Br)L2 pd0->pd_oxidative Oxidative Addition pd_amido Ar-Pd(II)(NR1R2)L2 pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product N-substituted-6-chloro-1H-indazol-3-amine (Ar-NR1R2) pd_amido->product base_hbr Base-HBr pd_amido->base_hbr aryl_halide This compound (Ar-Br) aryl_halide->pd_oxidative amine Amine (HNR1R2) amine->pd_amido base Base base->pd_amido

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize typical conditions based on protocols for analogous heterocyclic systems.

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃XPhos1-5A common and effective combination for a broad range of amines.
Pd(OAc)₂BrettPhos1-5Often used for primary amines.
RuPhos Precatalyst(None)2-5A pre-formed catalyst that is efficient for coupling with secondary amines.[2]
XantphosPd(OAc)₂2-5A bidentate ligand that can be effective in preventing side reactions.

Table 2: Common Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)
NaOtBu1.5-2.5Toluene, Dioxane80-110
K₃PO₄2.0-3.0Dioxane, Toluene100-120
Cs₂CO₃2.0-3.0Dioxane, Toluene100-120
LiHMDS2.0-2.5THF65-70

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Note: These protocols are starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Protocol 1: Amination with a Primary Amine

Materials:

  • This compound

  • Primary amine

  • Pd₂(dba)₃ (or other Pd precursor)

  • XPhos (or other suitable ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (or dioxane)

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the primary amine (1.2 equiv), XPhos (0.04 equiv, 4 mol%), and sodium tert-butoxide (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amination with a Secondary Amine

Materials:

  • This compound

  • Secondary amine

  • RuPhos precatalyst

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the secondary amine (1.2 equiv), and the RuPhos precatalyst (0.02 equiv, 2 mol%).[2]

  • Evacuate and backfill the tube with an inert gas three times.[2]

  • Add anhydrous THF via syringe.[2]

  • Add LiHMDS (1 M solution in THF, 2.0 equiv) dropwise to the stirred reaction mixture.[2]

  • Seal the tube and heat the reaction mixture to 65 °C.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[2]

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography.[2]

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Amine, Catalyst, Ligand, Base start->reagents inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent reaction Heat Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup: Quench, Extract, Dry monitoring->workup purification Purify Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 6-chloro-1H-indazol-3-amines from this compound. The choice of catalyst, ligand, base, and solvent system is crucial and should be tailored to the specific amine being coupled. The protocols provided herein serve as a robust starting point for researchers to develop and optimize these important transformations in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols: Utilizing 3-Bromo-6-chloro-1H-indazole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Bromo-6-chloro-1H-indazole as a key building block for the development of novel kinase inhibitors. The strategic placement of the bromine atom at the C3 position and the chloro group at the C6 position offers versatile handles for functionalization, enabling the exploration of structure-activity relationships (SAR) and the generation of potent and selective drug candidates.

The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of a wide array of protein kinases.[1] Derivatives of substituted indazoles have shown significant promise in targeting key kinases implicated in oncology and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), AXL receptor tyrosine kinase, and c-Met.[2][3][4]

Key Synthetic Strategies

The functionalization of the this compound core primarily relies on palladium-catalyzed cross-coupling reactions. The bromine atom at the C3 position is particularly amenable to Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.

General Workflow for Kinase Inhibitor Synthesis

G cluster_reactions Reaction Types start This compound reaction Palladium-Catalyzed Cross-Coupling start->reaction suzuki Suzuki-Miyaura (C-C bond formation) reaction->suzuki Aryl/Heteroaryl Boronic Acid/Ester buchwald Buchwald-Hartwig (C-N bond formation) reaction->buchwald Amine intermediate Functionalized Indazole Intermediate suzuki->intermediate buchwald->intermediate further_rxn Optional Further Synthetic Steps intermediate->further_rxn final_product Final Kinase Inhibitor intermediate->final_product further_rxn->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization bio_assay Biological Evaluation (Kinase Assays, Cell-based Assays) characterization->bio_assay

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations of this compound. These protocols are based on established procedures for analogous bromo-indazole derivatives and may require optimization for specific substrates.[5][6][7]

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a carbon-carbon bond at the C3 position of the indazole core.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid/ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the solvent to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the formation of a carbon-nitrogen bond at the C3 position.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., a RuPhos or BrettPhos-based catalyst) (1-2 mol%)

  • Strong base (e.g., LiHMDS or NaOtBu) (2.0-2.2 equivalents)

  • Anhydrous aprotic solvent (e.g., THF or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and the palladium precatalyst (0.01-0.02 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature and add the strong base portion-wise or dropwise.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Targeting Key Kinase Signaling Pathways

Derivatives of this compound are promising candidates for inhibiting various kinase signaling pathways implicated in cancer progression, such as the AXL and c-Met pathways.

AXL Signaling Pathway

The AXL receptor tyrosine kinase is a key driver of tumor growth, metastasis, and drug resistance.[8] Inhibitors targeting AXL can block these oncogenic processes.

G cluster_membrane Cell Membrane Gas6 Gas6 (Ligand) AXL_inactive AXL Receptor (Inactive) Gas6->AXL_inactive Binding AXL_active AXL Dimer (Active/Phosphorylated) AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K RAS RAS/RAF/MEK/ERK (MAPK Pathway) AXL_active->RAS Metastasis Invasion & Metastasis AXL_active->Metastasis Resistance Drug Resistance AXL_active->Resistance Inhibitor Indazole-based AXL Inhibitor Inhibitor->AXL_active Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->Proliferation

Caption: Simplified AXL signaling pathway and the point of inhibition by indazole-based inhibitors.

Quantitative Data: Biological Activity of Indazole-Based Kinase Inhibitors

Table 1: Inhibitory Activity of Indazole Derivatives against AXL Kinase

Compound ID Target(s) AXL IC₅₀ (nM, biochemical) Cellular AXL Inhibition (IC₅₀, nM) Reference
Bemcentinib (BGB324) AXL 14 Varies [8]
UNC2025 MER/FLT3/AXL 1.6 - 122 122 (pAXL) [8]
TP-0903 AXL 27 - [8]

| Cabozantinib (XL184) | VEGFR, MET, AXL, RET, KIT, FLT3 | 7 | 42 (pAXL) |[8] |

Table 2: Inhibitory Activity of Indazole Derivatives against c-Met and VEGFR-2 Kinases

Compound ID Target(s) c-Met IC₅₀ (nM) VEGFR-2 (KDR) IC₅₀ (nM) Reference
Foretinib c-Met, KDR 0.4 0.9 [4]
BMS-777607 c-Met, Axl, Ron, Tyro3 3.9 >1000 [4]
PHA-665752 c-Met 9 >3000 [4]
Representative Indazole Cpd. VEGFR-2 - 0.31 µM [9]

| Sorafenib (for comparison) | Multi-kinase | - | 90 |[10] |

Note: The data presented is compiled from various sources and experimental conditions may vary. It serves to demonstrate the potential of the indazole scaffold in kinase inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust and well-established cross-coupling methodologies provides a powerful platform for medicinal chemists to generate diverse libraries of compounds for biological screening. The demonstrated potential of the indazole scaffold to yield potent inhibitors of clinically relevant kinases such as AXL, c-Met, and VEGFR-2 underscores its importance in the ongoing quest for new targeted therapies. The protocols and data presented herein offer a foundational guide for researchers to explore the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-Bromo-6-chloro-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1][2][3]

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (MW)185-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME/H₂O80290-98
3Thiophen-2-ylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-dioxane/H₂O1001280-90*

*Yields are estimated based on similar substrates and may require optimization for this compound.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/Ethanol/Water mixture, 4:1:1)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Seal the vial and heat the reaction mixture to 140 °C in a microwave reactor for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine this compound, Arylboronic Acid, and Base start->reagents inert Evacuate and Backfill with Inert Gas reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction Heat Reaction Mixture (e.g., 140 °C, 1h, MW) solvent_catalyst->reaction workup Cool, Dilute with Water, and Extract with Ethyl Acetate reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-substituted 6-chloro-1H-indazol-3-amines.[6][7][8]

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001285-95
2MorpholineRuPhos Precatalyst (2)-LiHMDSTHF651880-90
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-85*

*Yields are estimated based on similar substrates and may require optimization for this compound.[7][9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In an oven-dried Schlenk tube, add this compound (1 equivalent), the palladium precatalyst (2 mol%), and the base (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[7]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start setup Combine this compound, Catalyst, and Base in Schlenk Tube start->setup inert Evacuate and Backfill with Inert Gas setup->inert reagents Add Anhydrous Solvent and Amine inert->reagents reaction Heat Reaction Mixture (e.g., 100 °C, 12h) reagents->reaction quench Cool to Room Temperature and Quench Reaction reaction->quench workup Extract with Ethyl Acetate, Wash, and Dry quench->workup purification Concentrate and Purify by Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides an efficient route to synthesize 3-alkynyl-6-chloro-1H-indazoles by coupling this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper.[10][11]

Quantitative Data Summary
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (1)TriethylamineTHF60680-90
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (1.5)DiisopropylamineToluene801275-85
31-HeptynePd(OAc)₂ (2)CuI (1)PiperidineDMF50880-90*

*Yields are estimated based on similar substrates and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Amine base (e.g., Triethylamine)

  • Solvent (e.g., THF)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • To a solution of this compound (1 equivalent) and the terminal alkyne (1.5 equivalents) in the solvent and amine base, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine this compound, Terminal Alkyne, Pd Catalyst, CuI, and Amine Base in Solvent start->reagents inert Degas Mixture with Inert Gas reagents->inert reaction Heat Reaction Mixture (e.g., 60 °C, 6h) inert->reaction workup Filter, Concentrate, and Perform Aqueous Workup reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Bromination of 6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the bromination of 6-chloro-1H-indazole. This information is critical for the synthesis of novel indazole-based compounds for drug discovery and development.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom onto the 6-chloro-1H-indazole core provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. The bromination of 6-chloro-1H-indazole is an electrophilic aromatic substitution reaction, with the regioselectivity being a key aspect to control for desired product formation.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 6-chloro-1H-indazole proceeds via an electrophilic aromatic substitution mechanism. The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, is generally susceptible to electrophilic attack. The chlorine atom at the C6 position is an electron-withdrawing group, which deactivates the benzene portion of the molecule towards electrophilic substitution. Consequently, the pyrazole ring is generally more activated for such reactions.[1]

The most probable sites for electrophilic attack on the 6-chloro-1H-indazole ring are the C3 and C7 positions. The precise regioselectivity can be influenced by the choice of brominating agent and reaction conditions. Common brominating agents include N-bromosuccinimide (NBS) and liquid bromine (Br₂).[1][2]

The general mechanism involves the following steps:

  • Generation of the electrophile: The brominating agent generates a bromine electrophile (Br⁺ or a polarized Br-Br bond).

  • Nucleophilic attack: The electron-rich indazole ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the new C-Br bond, restoring the aromaticity of the ring and yielding the brominated product.

Experimental Protocols

The following protocols are generalized procedures based on the bromination of similar indazole derivatives and should be optimized for the specific substrate and desired outcome.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This is a widely used method for regioselective bromination under mild conditions.[3]

Materials:

  • 6-chloro-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Thin Layer Chromatography (TLC) plate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-chloro-1H-indazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired brominated 6-chloro-1H-indazole.

Protocol 2: Bromination using Bromine (Br₂)

This protocol uses liquid bromine, which is highly corrosive and toxic, and should be handled with extreme caution in a well-ventilated fume hood.[4]

Materials:

  • 6-chloro-1H-indazole

  • Liquid bromine (Br₂)

  • Acetic acid or Chloroform

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Thin Layer Chromatography (TLC) plate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-chloro-1H-indazole (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ExperimentalWorkflow Start Start Dissolve Dissolve 6-chloro-1H-indazole in solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddReagent Add Brominating Agent (NBS or Br₂) Cool->AddReagent React Stir and Monitor by TLC AddReagent->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the bromination of substituted indazoles, which can be used as a reference for the bromination of 6-chloro-1H-indazole. Actual yields and regioselectivity will depend on the specific reaction conditions employed.

SubstrateBrominating AgentSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
4-Substituted 1H-indazolesNBSMeCNRT2-47-Bromo derivativesModerate to Good[5][6]
2-Aryl-2H-indazolesBr₂VariousRT-3-Bromo & 3,5/3,7-DibromoHigh (mono), Low (di)[2][7]
1H-IndazoleDBDMHEtOHUltrasound0.53-Bromo-1H-indazole-[8][9]
6-Bromo-1H-indazoleNBSMeCNRT-3,6-Dibromo-1H-indazole-[3]

Note: "RT" denotes room temperature. DBDMH is 1,3-Dibromo-5,5-dimethylhydantoin.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Insufficient activation of the brominating agent.Consider using a different solvent or adding a catalytic amount of an acid or radical initiator (for NBS).
Low reactivity of the substrate.Increase the reaction temperature or prolong the reaction time.
Formation of multiple products Lack of regioselectivity.Optimize reaction conditions (temperature, solvent, stoichiometry of the brominating agent).[4]
Over-bromination.Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC. Add the brominating agent slowly.[4]
Difficulty in product isolation Product is soluble in the aqueous layer.Adjust the pH of the aqueous layer or use a different extraction solvent.
Emulsion formation during extraction.Add brine to the separatory funnel.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Liquid bromine is highly corrosive and toxic. Handle with extreme care.

  • N-bromosuccinimide can be an irritant. Avoid inhalation and contact with skin.

  • Dispose of chemical waste according to institutional guidelines.

References

functionalization of the C3 position of the indazole ring

Author: BenchChem Technical Support Team. Date: December 2025

An indispensable scaffold in medicinal chemistry, the indazole ring's functionalization is pivotal for the development of novel therapeutics.[1][2] C3-substituted indazoles, in particular, are prominent motifs in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[1][3] The strategic introduction of various substituents at the C3 position allows for the fine-tuning of a molecule's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties.[3][4]

This document provides detailed application notes and protocols for the most effective and widely used methods for the , targeting researchers, scientists, and professionals in drug development.

Strategic Approaches to C3-Indazole Functionalization

The functionalization of the indazole C3 position can be broadly categorized into two main strategies:

  • Direct C-H Functionalization: These modern methods are highly atom-economical and involve the direct conversion of the C3-H bond into a new C-C or C-X bond. This approach avoids the need for pre-functionalization of the indazole core.[2][5]

  • Functionalization of Pre-functionalized Indazoles: This classic and robust strategy involves an initial modification of the C3 position (e.g., halogenation) to install a leaving group, which is then substituted in a subsequent cross-coupling reaction.[1][3][5]

A logical workflow for selecting an appropriate strategy is outlined below.

G start Desired C3-Substituent? decision_aryl decision_aryl start->decision_aryl Aryl / Heteroaryl decision_alkyl decision_alkyl start->decision_alkyl Alkyl / Acyl decision_other decision_other start->decision_other Other (Halo, Amino, etc.) method method decision decision protocol protocol method_ch_arylation Direct C-H Arylation (Pd-Catalyzed) decision_aryl->method_ch_arylation Direct C-H Activation Feasible? method_negishi Halogenation -> Cross-Coupling (Negishi or Suzuki-Miyaura) decision_aryl->method_negishi No, or for complex substrates method_radical Radical-Mediated C-H Alkylation/ Acylation (Ag(I) or Photoredox) decision_alkyl->method_radical Radical Precursor Available? method_cu_allyl CuH-Catalyzed Allylation decision_alkyl->method_cu_allyl Allyl group with quaternary center? method_halogenation Direct Halogenation (Iodination/Bromination) decision_other->method_halogenation Halogen method_amination Radical Amination or Functionalization of N-Oxide decision_other->method_amination Amino protocol_ch protocol_ch method_ch_arylation->protocol_ch See Protocol 2 protocol_negishi protocol_negishi method_negishi->protocol_negishi See Protocol 1

Figure 1. Decision workflow for C3-indazole functionalization.

Functionalization via Metalation and Cross-Coupling

This classical two-step approach first involves the introduction of a handle at the C3 position, typically a halogen or a metal. This is followed by a transition-metal-catalyzed cross-coupling reaction to form the desired C-C bond.

C3-Arylation via Deprotonation, Transmetalation, and Negishi Coupling

A highly reliable and scalable method for C3-arylation involves a regioselective deprotonation of an N-protected indazole, followed by transmetalation with a zinc salt and a subsequent palladium-catalyzed Negishi cross-coupling.[5][6] This method tolerates a wide variety of functional groups on both the indazole and the aryl halide.[6]

Table 1: C3-Arylation of N(2)-SEM-Protected Indazole via Negishi Coupling [5][6]

EntryIndazole DerivativeAryl BromideCatalyst SystemYield (%)
1N(2)-SEM-Indazole4-BromobenzonitrileG2-XPhos (5 mol %)91
2N(2)-SEM-Indazole4-Bromo-N,N-dimethylanilineG2-XPhos (5 mol %)95
3N(2)-SEM-Indazole2-BromopyridineG2-XPhos (5 mol %)87
4N(2)-SEM-4-Methylindazole4-BromobenzotrifluorideG2-XPhos (5 mol %)84
5N(2)-SEM-Indazole2-ChloropyrazineG2-XPhos (5 mol %)78

(SEM: 2-(Trimethylsilyl)ethoxymethyl; G2-XPhos: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

Protocol 1: General Procedure for C3-Arylation of N(2)-SEM-Indazole via Negishi Coupling[5]

This protocol describes the regioselective C3-arylation of 2-SEM-protected 2H-indazole.

Materials:

  • N(2)-SEM-protected indazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Zinc chloride (ZnCl₂), 1.0 M solution in THF

  • (Hetero)aryl bromide

  • G2-XPhos precatalyst

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N(2)-SEM-protected indazole (1.0 equiv).

  • Dissolve the indazole in anhydrous THF.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.3 equiv, 2.5 M solution in hexane) dropwise, maintaining the temperature below -65 °C.

  • Stir the resulting solution at -70 °C for 45 minutes.

  • Add ZnCl₂ (1.3 equiv, 1.0 M solution in THF) dropwise.

  • Allow the reaction mixture to warm to 0 °C and stir for an additional 30 minutes.

  • To this solution, add the (hetero)aryl bromide (1.0 equiv) followed by the G2-XPhos precatalyst (5 mol %).

  • Warm the reaction mixture to 40 °C and stir for 1 hour, monitoring by TLC or LC-MS for completion.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated indazole.

Direct C-H Functionalization Strategies

Direct C-H activation is an increasingly important strategy that avoids pre-functionalization, thus reducing step counts and improving overall efficiency.[2]

Palladium-Catalyzed Direct C-H Arylation

The direct coupling of the indazole C3-H bond with aryl halides is a powerful method for synthesizing 3-aryl indazoles.[7] Various palladium-based catalytic systems have been developed, with some requiring ligands like phenanthroline (Phen) and others proceeding under ligandless conditions.[7][8]

G substrate substrate reagent reagent intermediate intermediate catalyst catalyst product product Ind_H Indazole (N-R) Ind_Pd_X Ind-Pd(II)-X Ind_H->Ind_Pd_X C-H Activation (-HX) Ind_Pd_Ar Ind-Pd(II)-Ar Ind_H->Ind_Pd_Ar ArX Ar-X Ar_Pd_X Ar-Pd(II)-X ArX->Ar_Pd_X Pd_II Pd(II)L_n Pd_II->Ind_Pd_X Pd_0 Pd(0)L_n Pd_0->Ar_Pd_X Oxidative Addition Ind_Pd_X->Ind_Pd_Ar + Ar-B(OH)2 (Suzuki Path) Ar_Pd_X->Ind_Pd_Ar Ligand Exchange Ind_Pd_Ar->Pd_0 Ind_Ar 3-Aryl-Indazole Ind_Pd_Ar->Ind_Ar Reductive Elimination HX H-X

Figure 2. Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Table 2: Pd(II)/Phen-Catalyzed Direct C3-Arylation of 1H-Indazoles [7]

Entry1H-IndazoleAryl HalideBaseSolventYield (%)
11H-IndazoleIodobenzeneK₂CO₃Toluene85
21H-Indazole1-Iodo-4-methoxybenzeneK₂CO₃Toluene89
31H-Indazole1-Bromo-4-fluorobenzeneCs₂CO₃Toluene71
46-Nitro-1H-IndazoleIodobenzeneK₂CO₃Toluene75
51H-Indazole2-IodothiopheneK₂CO₃Toluene68

(Catalyst system: Pd(OAc)₂ (10 mol %), 1,10-Phenanthroline (20 mol %))

Protocol 2: General Procedure for Pd-Catalyzed Direct C3-Arylation[7]

This protocol details a practical method for the direct C3-arylation of 1H-indazoles with aryl iodides or bromides.

Materials:

  • 1H-Indazole derivative

  • Aryl iodide or aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To an oven-dried reaction tube, add the 1H-indazole (1.0 equiv), Pd(OAc)₂ (10 mol %), and 1,10-Phenanthroline (20 mol %).

  • Add the base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Seal the tube with a septum and purge with an inert gas (Nitrogen or Argon) for 10 minutes.

  • Add the aryl halide (1.5 equiv) and anhydrous toluene via syringe.

  • Seal the tube tightly with a screw cap.

  • Place the reaction tube in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-1H-indazole.

Radical-Mediated C3-Functionalization

Radical reactions offer a complementary approach for installing a variety of functional groups at the C3 position, including alkyl, acyl, and trifluoromethyl groups. These reactions often proceed under mild conditions and can be initiated by chemical oxidants or by visible-light photoredox catalysis.[1][2][9]

Visible Light-Promoted C3-Carbamoylation

A transition-metal-free method for C3-carbamoylation of 2H-indazoles has been developed using visible light photoredox catalysis. This reaction utilizes oxamic acids as the carbamoyl source and proceeds under mild conditions.[9]

G cluster_prep Reaction Setup cluster_reaction Photochemical Reaction cluster_workup Workup & Purification start_mat start_mat process process condition condition output output A Combine 2H-Indazole, Oxamic Acid, 4CzIPN, and Cs₂CO₃ in DMSO B Degas mixture via 'freeze-pump-thaw' cycles A->B C Irradiate with Blue LEDs at room temperature B->C D Stir for 12-24 hours C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry, Concentrate & Purify (Column Chromatography) F->G H C3-Carbamoylated 2H-Indazole G->H

Figure 3. Experimental workflow for photocatalytic C3-carbamoylation.

Table 3: Photocatalytic C3-Carbamoylation of 2H-Indazoles [9]

Entry2H-IndazoleOxamic AcidBaseYield (%)
12-Phenyl-2H-indazoleN-Phenyl oxamic acidCs₂CO₃91
22-Phenyl-2H-indazoleN-Methyl oxamic acidCs₂CO₃82
32-(4-Chlorophenyl)-2H-indazoleN-Phenyl oxamic acidCs₂CO₃86
42-Phenyl-2H-indazoleN-Cyclohexyl oxamic acidCs₂CO₃75

(Reaction conditions: Indazole (0.2 mmol), Oxamic acid (0.5 mmol), 4CzIPN (1 mol %), Cs₂CO₃ (0.4 mmol), DMSO (3 mL), Blue LEDs, rt, 24 h)

Conclusion and Outlook

The is a well-developed field with a diverse array of reliable methods. Classical approaches based on halogenation and cross-coupling, particularly Negishi coupling, remain robust and scalable options.[5][6] However, the continued development of direct C-H functionalization techniques, including palladium catalysis and visible-light-mediated radical reactions, offers more efficient and sustainable pathways to novel indazole derivatives.[2][7][9] These advanced methods minimize waste and allow for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery programs. Future efforts will likely focus on expanding the scope of these direct methods, improving their catalytic efficiency, and developing enantioselective variants for the synthesis of chiral C3-substituted indazoles.[10][11]

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly crucial in medicinal chemistry and drug development for the synthesis of complex molecules, including substituted indazoles, which are prevalent scaffolds in many pharmacologically active compounds. The application of microwave irradiation has significantly enhanced the efficiency of Suzuki coupling reactions, offering advantages such as dramatically reduced reaction times, improved reaction yields, and enhanced reproducibility over conventional heating methods.[1] This document provides a detailed experimental setup, protocols, and data for the microwave-assisted Suzuki coupling of bromoindazoles with various boronic acids.

Experimental Setup and Optimization

The successful microwave-assisted Suzuki coupling of bromoindazoles relies on the careful selection of several key parameters, including the palladium catalyst, base, solvent system, and reaction temperature and time.

Catalyst Selection: Various palladium catalysts can be employed for this transformation. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been shown to be highly effective.[2][3] Other common catalysts include palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand like RuPhos or SPhos, and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[4]

Base: The choice of base is critical for the reaction's success. Inorganic bases are commonly used, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) often providing excellent results.[2][3] Potassium phosphate (K₃PO₄) is another effective option.[2]

Solvent System: A mixture of solvents is frequently employed to ensure the solubility of all reactants and facilitate efficient heating under microwave irradiation. A common and effective solvent system is a mixture of 1,4-dioxane, ethanol, and water.[2][3] Other solvents such as dimethoxyethane (DME) and N,N-dimethylformamide (DMF) have also been used.[4][5]

Temperature and Time: Microwave irradiation allows for rapid heating to high temperatures, significantly accelerating the reaction rate. Typical reaction temperatures range from 100°C to 140°C, with reaction times often as short as 15 to 60 minutes.[1][2][3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results of microwave-assisted Suzuki coupling of various 3-bromoindazoles with different arylboronic acids, highlighting the optimized reaction conditions and corresponding product yields.

EntryBromoindazoleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O14010072[3]
23-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O1406078[3]
33-Bromo-1H-indazole4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O14012069[3]
43-Bromo-5-nitro-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O1406085[3]
53-Bromo-6-nitro-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O1406082[3]
63-Bromo-7-nitro-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O1406079[3]
75-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME80*12095[4]
83-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onePhenylboronic acidXPhosPdG2/XPhos (2.5/5)K₂CO₃EtOH/H₂O1354074[6][7]

*Note: Entry 7 was performed under conventional heating for comparison.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 3-Bromoindazoles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Appropriate 3-bromoindazole derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent mixture (e.g., 1,4-dioxane/EtOH/H₂O in a 3:1:1 ratio)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 3-bromoindazole (e.g., 0.5 mmol, 1.0 equiv), the arylboronic acid (e.g., 0.6 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%), and the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv).

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/EtOH/H₂O) to the vial.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 140°C) for the specified time (e.g., 60-120 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Mandatory Visualization

Suzuki_Coupling_Workflow A Reactant Preparation B Addition of Bromoindazole, Boronic Acid, Catalyst, and Base A->B Weighing and transfer to microwave vial C Solvent Addition (e.g., 1,4-Dioxane/EtOH/H₂O) B->C D Microwave Irradiation (e.g., 140°C, 60-120 min) C->D Vial Sealing E Work-up (Extraction and Washing) D->E Cooling F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G H Final Product G->H

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols: The Use of 3-Bromo-6-chloro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-6-chloro-1H-indazole as a valuable scaffold in fragment-based drug discovery (FBDD). The document outlines its role as a versatile starting fragment for library development and subsequent hit-to-lead optimization. Detailed protocols for fragment screening and chemical elaboration are provided to guide researchers in their drug discovery efforts.

Introduction to this compound in FBDD

This compound is a heterocyclic building block featuring a privileged indazole scaffold, which is present in numerous biologically active compounds, including several approved kinase inhibitors.[1][2] Its molecular weight of 231.48 g/mol and calculated LogP fall within the desirable "Rule of Three" parameters for fragments, making it an excellent candidate for inclusion in fragment screening libraries.

The key feature of this fragment is the presence of two distinct halogen atoms at the 3- and 6-positions. The bromine at the C3 position and the chlorine at the C6 position offer orthogonal handles for chemical modification.[1][3] This allows for selective and sequential functionalization through well-established methodologies like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4] This inherent modularity makes this compound an ideal starting point for rapid analog synthesis and structure-activity relationship (SAR) exploration during hit elaboration.

While direct screening data for this specific fragment is not extensively published, its derivatives have shown activity against various targets, particularly protein kinases involved in oncology and inflammatory diseases.[4][5] Therefore, it represents a high-value starting point for FBDD campaigns against such target classes.

Experimental Protocols

The following protocols describe a hypothetical FBDD workflow using this compound as a starting fragment for the discovery of novel protein kinase inhibitors.

This protocol outlines a primary screen to identify fragments that bind to a target protein, for example, a protein kinase of interest.

Objective: To identify initial hits from a fragment library containing this compound by detecting direct binding to the immobilized protein target.

Materials:

  • This compound (and other library fragments) dissolved in 100% DMSO.

  • Target protein (e.g., Protein Kinase A).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (at ~50 µg/mL in a low ionic strength buffer, e.g., 10 mM Acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (with a final DMSO concentration of ≤2%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (activated and deactivated without protein).

    • Monitor the binding response. A positive "hit" is typically defined as a response significantly above the background noise.

  • Hit Confirmation:

    • Re-test positive hits from the primary screen.

    • Perform a dose-response analysis for confirmed hits by injecting a range of concentrations (e.g., 10 µM to 500 µM) to determine the dissociation constant (Kd).

This protocol describes the chemical modification of the 3-bromo position of the indazole scaffold, a common first step in elaborating the initial fragment hit.

Objective: To synthesize a small library of analogs by introducing diverse aryl or heteroaryl groups at the C3 position to explore the surrounding binding pocket.

Materials:

  • This compound (1 equivalent).

  • A selection of boronic acids or esters (1.2-1.5 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equivalents).

  • Solvent (e.g., 1,4-dioxane/water mixture).

Methodology:

  • Reaction Setup:

    • In a microwave vial, combine this compound, the chosen boronic acid, the palladium catalyst, and the base.

    • Add the solvent system (e.g., dioxane/water 4:1).

    • Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

  • Reaction:

    • Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, heat conventionally at 80-100 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted-6-chloro-1H-indazole derivative.

Data Presentation

The following table presents exemplary data that might be generated during an FBDD campaign starting with this compound.

Compound IDStructureModificationTargetAssay TypeKd (µM)IC50 (µM)Ligand Efficiency (LE)
FBDD-001This compoundParent FragmentKinase ASPR350>5000.28
FBDD-0026-chloro-3-(pyridin-4-yl)-1H-indazoleC3-SuzukiKinase ASPR45-0.35
FBDD-0036-chloro-3-(3-methoxyphenyl)-1H-indazoleC3-SuzukiKinase ASPR22-0.39
FBDD-004N-(4-(6-chloro-1H-indazol-3-yl)phenyl)acetamideC3-SuzukiKinase ASPR5120.45
FBDD-005N-(4-(6-(morpholin-4-yl)-1H-indazol-3-yl)phenyl)acetamideC3-Suzuki, C6-BuchwaldKinase AEnzyme Assay-0.80.48

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in an FBDD campaign utilizing this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization Lib Fragment Library (incl. This compound) Screen Biophysical Screen (e.g., SPR, NMR, TSA) Lib->Screen Hits Initial Fragment Hits (Weak Binders) Screen->Hits Kd ~100-1000 µM Xray X-ray Crystallography or NMR Hits->Xray SAR Structure-Guided Chemical Elaboration Xray->SAR Analogs Synthesized Analogs SAR->Analogs Suzuki, Buchwald etc. Assay Biochemical/Cellular Assays Analogs->Assay Leads Potent Lead Compounds Assay->Leads IC50 < 1 µM Opt Optimized Candidate Leads->Opt ADME/Tox Profiling Chemical_Elaboration cluster_0 C3 Elaboration cluster_1 C6 Elaboration Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki Intermediate1 3-Aryl-6-chloro-1H-indazole Suzuki->Intermediate1 Buchwald Buchwald-Hartwig (R2-NH, Pd catalyst) Intermediate1->Buchwald Final 3-Aryl-6-(amino)-1H-indazole Buchwald->Final Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->RAF

References

Application Notes and Protocols for the Synthesis of 3-Aryl-1H-Indazole Derivatives from 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3-aryl-1H-indazole derivatives starting from 3-bromo-6-chloro-1H-indazole. This synthetic transformation is pivotal for the generation of novel molecular entities with potential applications in drug discovery, particularly in the development of kinase inhibitors. This document outlines detailed protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic workflows and a relevant biological signaling pathway.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Specifically, 3-aryl-1H-indazoles have emerged as a promising class of compounds, notably as inhibitors of various protein kinases. The functionalization of the indazole core at the 3-position is a key strategy in the development of new therapeutic agents. Starting from the readily available this compound, palladium-catalyzed cross-coupling reactions offer a versatile and efficient approach to introduce diverse aryl substituents.

This document details three powerful palladium-catalyzed cross-coupling methodologies:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with arylboronic acids.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Data Presentation

The following tables summarize the expected yields for the synthesis of 3-aryl-1H-indazole derivatives from this compound based on literature precedents for similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME851090-98
33-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101680-90
42-Thienylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME851275-85
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001865-75

Table 2: Heck Coupling of this compound with Various Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (2)-NaOAcDMA1201875-85
3AcrylonitrilePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1102060-70
44-VinylpyridinePd(OAc)₂ (2)PPh₃ (4)Et₃NAcetonitrile802465-75

Table 3: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001680-90
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2)BrettPhos (3)K₃PO₄THF802085-95
4PiperidinePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene1001670-80

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and reagents of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 3-aryl-6-chloro-1H-indazoles.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Heck Coupling

This protocol outlines a general procedure for the synthesis of 3-alkenyl-6-chloro-1H-indazoles.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%, if required)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol, if used).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (10 mL), the alkene (1.5 mmol), and the base (2.0 mmol).

  • Seal the vessel and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL).

  • Wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of 3-amino-6-chloro-1H-indazoles.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.5 equivalents)

  • Anhydrous solvent (e.g., toluene)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol), the ligand (0.03 mmol), and the base (1.5 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the anhydrous solvent (10 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-20 hours.

  • Cool the mixture to ambient temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualizations

Synthetic Workflow

The general experimental workflow for the palladium-catalyzed synthesis of 3-aryl-1H-indazole derivatives is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up & Purification start This compound setup Combine Reactants, Catalyst, Ligand, Base in Anhydrous Solvent start->setup reagent Arylboronic Acid / Alkene / Amine reagent->setup degas Degas Mixture setup->degas heat Heat under Inert Atmosphere degas->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product 3-Aryl-6-chloro-1H-indazole Derivative purify->product

Caption: General experimental workflow for cross-coupling reactions.

Catalytic Cycles

The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the mechanistic steps involved.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido_complex Ar-Pd(II)L₂-NR¹R² amine_coordination->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR¹R² + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Biological Context: Inhibition of Trk Signaling Pathway

Certain 3-aryl-indazole derivatives have been identified as potent pan-Trk (Tropomyosin receptor kinase) inhibitors.[1] The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a variety of cancers.[1]

Pan-Trk inhibitors function by competing with ATP for binding to the kinase domain of the Trk receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary signaling pathways downstream of Trk activation are the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are critical for cell proliferation, survival, and differentiation.[1] By blocking these pathways, pan-Trk inhibitors can induce apoptosis and inhibit the growth of tumors that are dependent on Trk signaling.

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus Trk Trk Receptor Shc_Grb2_SOS Shc_Grb2_SOS Trk->Shc_Grb2_SOS Phosphorylates PI3K PI3K Trk->PI3K Phosphorylates PLCG PLCG Trk->PLCG Phosphorylates RAS RAS Shc_Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG_IP3 PLCG->DAG_IP3 PLCγ PKC PKC DAG_IP3->PKC DAG Downstream_Targets_PKC Downstream_Targets_PKC PKC->Downstream_Targets_PKC PKC Downstream_Targets_PKC->Transcription Cell_Outcomes Cell Proliferation, Survival, Differentiation Transcription->Cell_Outcomes Regulates Neurotrophin Neurotrophin (Ligand) Neurotrophin->Trk Binds & Activates Pan_Trk_Inhibitor 3-Aryl-1H-Indazole (Pan-Trk Inhibitor) Pan_Trk_Inhibitor->Trk Inhibits (ATP Competition)

Caption: Simplified Trk signaling pathway and the mechanism of pan-Trk inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for achieving high regioselectivity in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for substitution on the indazole ring, and why is achieving regioselectivity a significant challenge?

A1: The indazole ring contains two nitrogen atoms, N1 and N2, which are the primary sites for substitution, particularly alkylation and acylation. The challenge in achieving regioselectivity arises from the existence of annular tautomerism, where a proton can reside on either nitrogen, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3] Direct substitution reactions on the indazole scaffold often yield a mixture of N1- and N2-substituted products, making the synthesis of a single, specific regioisomer a critical challenge that requires careful control over reaction conditions.[1][4]

Q2: What are the key factors that influence whether substitution occurs at the N1 or N2 position during the alkylation of indazoles?

A2: Several critical factors determine the ratio of N1 to N2 substituted products:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance at the N2 position.[2][4] Conversely, electron-withdrawing groups (such as -NO₂ or -CO₂Me) at the C7 position can strongly direct alkylation to the N2 position, often with high selectivity (≥ 96%).[2][3][4][5]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is crucial for controlling regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3][4] In contrast, acidic conditions can promote N2-alkylation.[1]

  • Nature of the Electrophile: The structure of the alkylating or acylating agent can also influence the N1/N2 product ratio.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][6] Conditions that allow for equilibration tend to yield the N1-isomer.[2][3][5][6]

Q3: Are there specific synthetic methods that are preferred for selectively obtaining 2H-indazoles (N2-substituted)?

A3: Yes, while direct alkylation can be optimized for N2-selectivity, certain synthetic routes are specifically designed to produce 2H-indazoles. Prominent methods include the Davis-Beirut reaction and the Cadogan reductive cyclization.[1] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene precursors to selectively form the 2H-indazole core.[1][7][8][9] Additionally, palladium-catalyzed methods have been developed for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[1][10]

Troubleshooting Guides

Problem: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?

Solution: To enhance the selectivity for the N1-isomer, you should employ conditions that favor thermodynamic control and take advantage of steric and electronic factors.

  • Change the Base and Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][2][3][4]

  • Introduce a Bulky Substituent at C3: If your synthetic route allows, having a sterically demanding group at the C3 position will hinder the approach of the electrophile to the N2 position, thereby favoring N1-alkylation.[4]

  • Control the Reaction Temperature: Running the reaction at a temperature that allows for thermodynamic equilibration will favor the formation of the more stable N1-isomer.[2][3][5][6]

Problem: My attempt to synthesize a 2H-indazole via a Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and resulting in low yields.

Solution: Traditional Cadogan cyclizations can indeed be harsh. Modern, one-pot modifications have been developed to improve the efficiency and substrate scope of this reaction. Consider employing a milder reductive cyclization of an ortho-imino-nitrobenzene intermediate, which can be generated in situ. This approach often proceeds under milder conditions and provides better yields of the desired 2H-indazole.[7][8][9]

Data Presentation

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation

Indazole SubstituentAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference(s)
UnsubstitutedAlkyl BromideNaHTHFRT to 50High N1-selectivity[1][2][3][4]
UnsubstitutedAlkyl BromideK₂CO₃DMFRTMixture of isomers[6][11]
C3-tert-butylAlkyl BromideNaHTHFRT>99:1[2][3][12]
C7-NO₂Alkyl BromideNaHTHFRT4:96[2][3][5]
C7-CO₂MeAlkyl BromideNaHTHFRT4:96[2][3][5]
UnsubstitutedAlcohol/DIAD/PPh₃-THFRT1:2.5[2][5]

Table 2: Comparison of Synthetic Routes for Regioselective Indazole Synthesis

MethodTarget IsomerKey ReagentsAdvantagesDisadvantagesReference(s)
Direct AlkylationN1NaH, THFSimple, high N1-selectivity with appropriate substratesCan produce mixtures without proper control[1][2][3][4]
Mitsunobu ReactionN2Alcohol, DIAD/DEAD, PPh₃Good for N2-selectivity, mild conditionsStoichiometric phosphine oxide waste[2][5][6][11]
Cadogan Reductive CyclizationN2o-nitrobenzaldehyde, amine, P(n-Bu)₃One-pot, good yields, regioselective for N2Substrate scope can be limited[1][7][8][9]
Davis-Beirut ReactionN2VariesSpecific for 2H-indazolesMay require specific starting materials[1]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of Substituted Indazoles using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[1][4]

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Cadogan Reductive Cyclization

This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles.[1][9]

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Regioselectivity_Factors cluster_conditions Reaction Conditions Indazole Indazole Substrate N1_Product N1-Substituted Indazole Indazole->N1_Product N2_Product N2-Substituted Indazole Indazole->N2_Product Base_Solvent Base / Solvent Base_Solvent->N1_Product e.g., NaH/THF Base_Solvent->N2_Product e.g., Acidic conditions Substituents Substituents (Steric/Electronic) Substituents->N1_Product Bulky C3 group Substituents->N2_Product EWG at C7 Control Thermodynamic vs. Kinetic Control Control->N1_Product Thermodynamic Control->N2_Product Kinetic

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

N_Alkylation_Workflow cluster_N1 N1-Selective Conditions cluster_N2 N2-Selective Conditions Start Start: Low N1/N2 Selectivity Desired_Product Desired Product? Start->Desired_Product N1_Route Optimize for N1-Isomer Desired_Product->N1_Route N1 N2_Route Optimize for N2-Isomer Desired_Product->N2_Route N2 N1_Cond1 Use NaH in THF N1_Route->N1_Cond1 N1_Cond2 Introduce bulky C3-substituent N1_Route->N1_Cond2 N2_Cond1 Use C7 Electron-Withdrawing Group N2_Route->N2_Cond1 N2_Cond2 Consider Mitsunobu Reaction N2_Route->N2_Cond2 N2_Cond3 Use acidic conditions (e.g., TfOH cat.) N2_Route->N2_Cond3 End_N1 High N1-Selectivity N1_Cond1->End_N1 N1_Cond2->End_N1 End_N2 High N2-Selectivity N2_Cond1->End_N2 N2_Cond2->End_N2 N2_Cond3->End_N2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

References

Technical Support Center: Bromination of Chloroindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of chloroindazoles. Our aim is to help you anticipate and resolve common issues encountered during your experiments, ensuring higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the bromination of chloroindazoles?

A1: The most prevalent byproducts in the bromination of chloroindazoles are typically other regioisomers of the desired bromochloroindazole and poly-brominated species. The formation of these byproducts is highly dependent on the position of the chlorine atom on the indazole ring, which directs the regioselectivity of the electrophilic aromatic substitution. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-bromosuccinimide (NBS) has been reported to yield an undesired regioisomer as the major product.[1] Over-bromination can also occur, leading to the formation of di- or even tri-brominated indazoles, especially if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.

Q2: How does the position of the chlorine substituent on the indazole ring affect the regioselectivity of bromination?

A2: The chlorine atom, being an ortho-, para-director, along with the nitrogen atoms in the pyrazole ring, significantly influences the position of electrophilic attack by bromine. The electron-donating or withdrawing nature of other substituents on the ring will also play a crucial role. For example, in 4-substituted 1H-indazoles, regioselective bromination at the C7 position has been observed. The interplay of these directing effects can sometimes lead to a mixture of isomers, making purification challenging.

Q3: Which brominating agents are most suitable for the bromination of chloroindazoles, and what are their pros and cons?

A3: N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are the most commonly used brominating agents for indazoles.

  • N-Bromosuccinimide (NBS): Generally preferred for its milder nature and ease of handling compared to liquid bromine. It can provide good regioselectivity, but the choice of solvent and reaction temperature is critical to minimize byproduct formation.[2]

  • Elemental Bromine (Br₂): A powerful brominating agent that can be effective but is also more hazardous to handle due to its corrosivity and toxicity. Reactions with Br₂ may require more stringent control of stoichiometry and temperature to avoid over-bromination.[3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another effective source of electrophilic bromine, sometimes used in ultrasound-assisted brominations to achieve high yields and selectivity.[3]

Q4: What are the key reaction parameters to control to minimize byproduct formation?

A4: To minimize the formation of unwanted byproducts, careful control of the following parameters is essential:

  • Stoichiometry: Use of a minimal excess of the brominating agent is crucial to prevent over-bromination.

  • Temperature: Lowering the reaction temperature can often increase the regioselectivity and reduce the rate of side reactions.

  • Solvent: The polarity and nature of the solvent can influence the reactivity of the brominating agent and the substrate.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS can help in quenching the reaction at the optimal time to maximize the yield of the desired product and minimize byproducts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the bromination of chloroindazoles.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired bromochloroindazole isomer - Incorrect regioselectivity leading to the formation of other isomers. - Incomplete reaction. - Degradation of starting material or product.- Optimize Reaction Conditions: Screen different solvents and temperatures to improve regioselectivity. For example, non-polar solvents at low temperatures may favor a specific isomer. - Choice of Brominating Agent: If using a strong brominating agent like Br₂, consider switching to a milder one like NBS. - Monitor Reaction: Use TLC or LC-MS to track the consumption of starting material and the formation of the product to determine the optimal reaction time.
Formation of di- or poly-brominated byproducts - Excess of brominating agent. - Reaction temperature is too high. - Prolonged reaction time.- Control Stoichiometry: Carefully control the molar equivalents of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. - Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to reduce the reaction rate and improve selectivity. - Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration at any given time.
Presence of unreacted starting material - Insufficient amount of brominating agent. - Deactivation of the brominating agent (e.g., by moisture). - Low reaction temperature or short reaction time.- Check Stoichiometry: Ensure at least one equivalent of the brominating agent is used. - Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents, especially when working with moisture-sensitive reagents. - Increase Temperature/Time: Gradually increase the reaction temperature or extend the reaction time while monitoring for the formation of byproducts.
Difficult purification of the desired product from byproducts - Similar polarity of the desired product and byproducts (e.g., regioisomers).- Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. Sometimes, using a different stationary phase (e.g., alumina instead of silica gel) can be beneficial. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method. - Derivative Formation: In complex cases, it might be possible to selectively react the desired product or a major impurity to form a derivative that is easier to separate.

Experimental Protocols

General Protocol for Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general starting point for the bromination of a chloroindazole. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chloroindazole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the bromination of chloroindazoles.

TroubleshootingWorkflow cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting Steps start Start Experiment: Bromination of Chloroindazole check_reaction Monitor Reaction Progress (TLC, LC-MS) start->check_reaction complete_clean Complete and Clean Reaction check_reaction->complete_clean Desired product formed incomplete Incomplete Reaction check_reaction->incomplete Starting material remains byproducts Byproduct Formation check_reaction->byproducts New spots observed workup Work-up and Purification complete_clean->workup troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase Temperature/Time - Check Reagent Purity/Stoichiometry - Ensure Anhydrous Conditions incomplete->troubleshoot_incomplete analyze_byproducts Analyze Byproducts (NMR, MS) byproducts->analyze_byproducts troubleshoot_incomplete->start Re-run Experiment troubleshoot_byproducts Troubleshoot Byproducts: - Lower Temperature - Adjust Stoichiometry - Change Solvent - Use Milder Brominating Agent troubleshoot_byproducts->start Re-run Experiment regioisomers Regioisomers Formed analyze_byproducts->regioisomers polybromination Di/Poly-bromination analyze_byproducts->polybromination optimize_regio Optimize for Regioselectivity: - Screen Solvents - Screen Temperatures - Consider Protecting Groups regioisomers->optimize_regio optimize_poly Optimize to Prevent Poly-bromination: - Reduce Brominating Agent - Lower Temperature - Slow Addition polybromination->optimize_poly optimize_regio->troubleshoot_byproducts optimize_poly->troubleshoot_byproducts

A troubleshooting workflow for the bromination of chloroindazoles.

References

troubleshooting low yield in Suzuki coupling with 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-6-chloro-1H-indazole.

Troubleshooting Guide

Low yields in the Suzuki coupling of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Logical Flow for Troubleshooting

Troubleshooting_Flow Start Low Yield Observed Reagent_Check 1. Verify Reagent Quality - Purity of Indazole - Activity of Boronic Acid/Ester - Catalyst/Ligand Integrity - Anhydrous & Pure Base - Degassed & Anhydrous Solvent Start->Reagent_Check Reagent_Check->Start Replace faulty reagents Reaction_Setup 2. Review Reaction Setup - Inert Atmosphere (Argon/N2) - Adequate Degassing - Proper Sealing of Vessel - Efficient Stirring Reagent_Check->Reaction_Setup If reagents are confirmed pure Reaction_Setup->Start Address setup issues Condition_Optimization 3. Optimize Reaction Conditions - Screen Catalysts/Ligands - Screen Bases - Screen Solvents - Vary Temperature - Adjust Reaction Time Reaction_Setup->Condition_Optimization If setup is correct Side_Products 4. Analyze for Side Products - Dehalogenation (Hydrodehalogenation) - Boronic Acid Homocoupling - Protodeboronation Condition_Optimization->Side_Products If yield is still low Successful_Reaction Improved Yield Condition_Optimization->Successful_Reaction Systematic screening N_Protection Consider N-H Protection (e.g., BOC, SEM) Side_Products->N_Protection If dehalogenation or catalyst inhibition is suspected N_Protection->Condition_Optimization Re-optimize with protected substrate

Caption: A step-by-step workflow for troubleshooting low yields in the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all or the yield is very low. What are the most common initial checks?

A1: Several factors could be at play. Start by verifying the quality and integrity of your reagents:

  • Palladium Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it needs to be reduced in situ. Some Pd(0) sources like Pd₂(dba)₃ can degrade over time to form inactive palladium black.[1] Run a control reaction with a known, reliable substrate pair (e.g., bromobenzene and phenylboronic acid) to test your catalyst's activity.

  • Boronic Acid/Ester: Boronic acids can undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines).[2] This instability is a very common cause of low yields. Check the purity by NMR. For better stability, consider using boronic esters like pinacol (BPin) or MIDA esters.

  • Solvents and Reagents: Ensure all solvents are anhydrous and have been properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Bases should also be anhydrous. Residual water can be a proton source leading to dehalogenation.[3]

Q2: I am observing a significant amount of dehalogenated byproduct (6-chloro-1H-indazole). How can I minimize this?

A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the organopalladium intermediate reacts with a proton source before transmetalation.[3][4] To minimize this:

  • Minimize Proton Sources: Use rigorously dried and degassed solvents and reagents. Water is a frequent culprit.[3]

  • Optimize the Base: Use an anhydrous base like spray-dried K₃PO₄. Some bases can contain or generate water in situ.

  • Reaction Temperature: Sometimes lowering the reaction temperature can disfavor the dehalogenation pathway relative to the desired coupling.

Q3: Which palladium catalyst and ligand system is best for this compound?

A3: The optimal catalyst system can be substrate-dependent. For bromoindazoles, several systems have proven effective. A screening of catalysts is often recommended. Based on literature for similar substrates, here are some good starting points:

  • Pd(dppf)Cl₂: This catalyst has shown high efficiency for Suzuki couplings of bromoindazoles, often providing good yields in relatively short reaction times.[2][5]

  • Pd(PPh₃)₄: A commonly used and effective catalyst, though in some cases it may be less efficient than Pd(dppf)Cl₂ for indazole substrates.[5]

  • Buchwald Ligands: For challenging couplings, electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can be very effective.

Q4: Does the unprotected N-H on the indazole ring interfere with the reaction? Should I protect it?

A4: Yes, the acidic N-H group on the indazole ring can interfere with the catalytic cycle, potentially by coordinating to the palladium center and inhibiting its activity.[6] While many protocols for Suzuki couplings of N-H free indazoles exist, if you are consistently getting low yields despite optimizing other parameters, N-protection is a logical next step. Common protecting groups include Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This often leads to more consistent and higher yields, but requires additional synthesis and deprotection steps.

Q5: What is the best choice of base and solvent?

A5: The choice of base and solvent is crucial and interdependent.

  • Bases: Inorganic bases are most common.

    • K₂CO₃: A widely used and often effective base, typically in an aqueous/organic solvent mixture.[2][5]

    • Cs₂CO₃: Often gives higher yields than K₂CO₃, particularly for more challenging couplings, though it is more expensive. The "caesium effect" is thought to arise from factors beyond just basicity, potentially involving interactions with the palladium catalyst.[7]

    • K₃PO₄: A strong, non-nucleophilic base that can be very effective, especially under anhydrous conditions.

  • Solvents:

    • Dioxane/Water or DME/Water: These are very common solvent systems that work well with bases like K₂CO₃.[2][5]

    • Toluene or THF: Often used with stronger, anhydrous bases like K₃PO₄.

Q6: My reaction seems to stall. Should I increase the temperature or reaction time?

A6: Increasing reaction time and temperature can sometimes drive the reaction to completion. However, prolonged heating can also lead to catalyst decomposition and an increase in side products like dehalogenation. A good approach is to monitor the reaction by TLC or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst can be added. Microwave irradiation can also be an effective way to increase the reaction rate and yield, often with shorter reaction times.

Data Presentation: Quantitative Comparison of Reaction Conditions

Disclaimer: The following data is compiled from studies on structurally similar bromo-indazole derivatives. Optimal conditions for this compound may vary and require specific optimization.

Table 1: Effect of Palladium Catalyst on Yield (Substrate: 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid)[5][8]

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (10) K₂CO₃DME/H₂O80295
Pd(PCy₃)₂ (10)K₂CO₃DME/H₂O80260
Pd(PPh₃)₄ (10)K₂CO₃DME/H₂O80455
Pd(PPh₃)₂Cl₂ (10)K₂CO₃DME/H₂O80445

Table 2: Effect of Base on Yield (Substrate: 3-Bromo-1H-indazole with Phenylboronic acid under microwave irradiation)

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄Cs₂CO₃ Dioxane/EtOH/H₂O140178
Pd(PPh₃)₄K₂CO₃Dioxane/EtOH/H₂O140175
Pd(PPh₃)₄Na₂CO₃Dioxane/EtOH/H₂O140145

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

(Adapted from literature for 5-bromoindazoles)[2][5]

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05-0.10 eq.).

  • Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Protocol using Pd(PPh₃)₄

(Adapted from literature for 3-bromoindazoles)

  • In a microwave reaction vial, combine this compound (1.0 eq.), the desired boronic acid (1.5 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Add a degassed solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 v/v/v).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 140 °C for 1 hour with stirring.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Visualization of Key Processes

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII OxyAdd Oxidative Addition OxyAdd->PdII PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal Transmetalation Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination PdII_R2->RedElim Product R¹-R² (Coupled Product) RedElim->Product ArX R¹-X (this compound) ArX->OxyAdd Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing N-Alkylation of 1H-Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1H-indazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing practical guidance to overcome common challenges in synthesizing N-alkylated indazoles. Here, you will find troubleshooting guides and frequently asked questions to navigate the complexities of regioselectivity and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing N1 versus N2 regioselectivity in the alkylation of 1H-indazoles?

The regiochemical outcome of N-alkylation is a sensitive balance of several factors. Direct alkylation often yields a mixture of N1 and N2 substituted products.[1] Key parameters to control the isomeric ratio include:

  • Base and Solvent System: This is a critical factor. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1] Conversely, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers.[1]

  • Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents play a significant role.

    • Steric Effects: Bulky substituents at the C3-position can hinder the N2-position, thus favoring alkylation at the N1-position.

    • Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., NO₂ or CO₂Me), can direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3][4]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. The 1H-indazole tautomer is generally more thermodynamically stable.[5][6] Conditions that allow for thermodynamic equilibration tend to favor the N1-alkylated product.

  • Nature of the Electrophile: The structure of the alkylating agent can also influence the N1/N2 ratio.

Q2: How can I achieve selective N1-alkylation?

For selective N1-alkylation, creating conditions that favor thermodynamic control is key. The most widely recommended method is the use of sodium hydride (NaH) in an anhydrous non-polar aprotic solvent like tetrahydrofuran (THF).[2][3][4] This combination has been reported to provide >99% N1 regioselectivity for indazoles with various C3-substituents, such as carboxymethyl, tert-butyl, and carboxamide groups.[2][3][4] The selectivity is often attributed to the formation of a sodium-chelated intermediate with a C3-carboxylate group, which sterically blocks the N2-position.[1]

Q3: What conditions favor the formation of the N2-alkylated indazole?

Achieving high selectivity for the N2-position often requires conditions that favor kinetic control or involve specific catalytic systems.

  • Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C7-position (e.g., -NO₂ or -CO₂Me) can strongly direct alkylation to the N2-position, even when using NaH in THF.[2][3][4]

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol as the alkylating agent with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD, shows a preference for the formation of the N2-regioisomer.[7][8][9] For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N1:N2 ratio of 1:2.5.[8][9]

Troubleshooting Guide

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-product?

  • Solution: A low N1/N2 selectivity when targeting the N1-isomer often indicates that the reaction conditions are not optimal for thermodynamic control.

    • Change the Base/Solvent System: Switch to sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This is a highly effective combination for promoting N1-alkylation.

    • Consider the Indazole Substituents: If your 1H-indazole has electron-withdrawing groups at the C7 position, this will inherently favor N2-alkylation. If possible, consider a synthetic route where this substituent is introduced after N-alkylation.

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 50 °C) after the initial deprotonation and addition of the alkylating agent can help drive the reaction to the thermodynamically more stable N1-product, often improving conversion without compromising regioselectivity.[7]

Problem 2: I am trying to synthesize the N2-substituted indazole, but the reaction is yielding predominantly the N1-isomer or a mixture.

  • Solution: To favor the kinetically preferred N2-product, you need to either modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.

    • Introduce an Electron-Withdrawing Group: If your synthetic route allows, installing an electron-withdrawing group at the C7-position is a powerful strategy to direct alkylation to the N2-position.

    • Employ the Mitsunobu Reaction: This reaction is known to favor the N2-isomer. Use the corresponding alcohol of your desired alkyl group with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) in THF.[7][8][9]

    • Use Acidic Conditions: In some cases, acidic conditions can promote N2-alkylation.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The following tables summarize quantitative data on the N-alkylation of 1H-indazoles, demonstrating the impact of various reaction parameters on the N1/N2 product ratio and yield.

Table 1: Selective N1-Alkylation of Substituted 1H-Indazoles

Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N1:N2 RatioYield (%)
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:189
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99:191
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99:1 (N1)>90
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95:5 (N1)85

Table 2: Selective N2-Alkylation of Substituted 1H-Indazoles

Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N1:N2 RatioYield (%)
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504:9688
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1:9994
1H-indazoleEthyl diazoacetateTfOH / DCMRT0:10095
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1:2.558 (N2), 20 (N1)

Table 3: Alkylation Resulting in Mixed Regioselectivity

Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N1:N2 RatioYield (N1/N2) (%)
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃ / DMFRT~1:144 / 40
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFNot specified~1:1.238 / 46

Experimental Protocols

Protocol 1: General Procedure for Highly Selective N1-Alkylation

This protocol is optimized for achieving high regioselectivity for the N1-position.[9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: General Procedure for N2-Favored Alkylation via Mitsunobu Reaction

This protocol generally provides a preference for the N2-alkylated product.[9]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products Indazole 1H-Indazole Substrate Reaction_Mixture Reaction Mixture Indazole->Reaction_Mixture Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Mixture Base Base Selection (e.g., NaH, K2CO3) Base->Reaction_Mixture Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction_Mixture Temperature Temperature & Time Temperature->Reaction_Mixture Workup Workup & Purification (Quenching, Extraction, Chromatography) Reaction_Mixture->Workup N1_Product N1-Alkylated Indazole Workup->N1_Product Isomer Separation N2_Product N2-Alkylated Indazole Workup->N2_Product Isomer Separation

General experimental workflow for the N-alkylation of 1H-indazoles.

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Title Factors Governing N1 vs. N2 Regioselectivity Base_Solvent Base / Solvent System NaH_THF NaH in THF (Non-polar, Aprotic) Base_Solvent->NaH_THF K2CO3_DMF K2CO3 in DMF (Polar, Aprotic) Base_Solvent->K2CO3_DMF Mitsunobu Mitsunobu Conditions (PPh3, DIAD) Base_Solvent->Mitsunobu N1_Product Favors N1-Alkylation (Thermodynamic Product) NaH_THF->N1_Product Strongly selective K2CO3_DMF->N1_Product Mixture N2_Product Favors N2-Alkylation (Kinetic Product) K2CO3_DMF->N2_Product Mixture Mitsunobu->N2_Product Preferred Steric Steric Hindrance (e.g., C3-substituent) Steric->N1_Product Bulky group at C3 Electronic Electronic Effects (e.g., C7-substituent) Electronic->N2_Product EWG at C7

Key factors influencing N1 vs. N2 regioselectivity.

References

Technical Support Center: Purification of Crude 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 3-Bromo-6-chloro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound generally originate from the synthetic route. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 6-chloro-1H-indazole may be present if the bromination reaction did not go to completion.

  • Over-brominated Byproducts: The synthesis may lead to the formation of di-bromo species.[1]

  • Regioisomers: Depending on the synthetic pathway, other isomers of bromo-chloro-indazole can be formed.[1]

  • Residual Solvents: Solvents used in the synthesis and initial work-up (e.g., ethyl acetate, petroleum ether, acetonitrile) may be present.[1]

  • Reagents: Traces of the brominating agent or other reagents might remain in the crude product.[1]

  • Degradation Products: The compound may degrade if not handled or stored properly, especially when exposed to light or moisture.[1]

Q2: Which analytical techniques are recommended to assess the purity of this compound?

A2: Standard analytical techniques are essential for determining the purity of the final product. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of purification and to get a qualitative sense of the number of components in the crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and helps in the identification of impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the product and can help in identifying unknown impurities.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of crude this compound.

Issue 1: Difficulty in Removing a Persistent Impurity with a Similar Polarity

Symptoms:

  • An impurity co-elutes with the product during column chromatography.

  • Recrystallization does not significantly improve the purity.

  • HPLC analysis shows a closely eluting peak next to the main product peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Regioisomeric Impurity Regioisomers often have very similar polarities. For separation, consider using a different solvent system for column chromatography with a shallower gradient. Preparative HPLC is another effective, albeit more resource-intensive, option for separating closely related isomers.
Over-brominated Byproduct Over-brominated products are typically less polar than the mono-brominated product. Adjusting the solvent system in column chromatography to be less polar (e.g., increasing the proportion of petroleum ether or hexane to ethyl acetate) should allow for better separation.
Unreacted Starting Material The starting material, 6-chloro-1H-indazole, is more polar than the brominated product. A standard column chromatography setup should effectively separate it. If it persists, ensure the column is not overloaded and the elution gradient is appropriate.
Issue 2: Poor Recovery of the Product after Purification

Symptoms:

  • Low yield of the purified solid after recrystallization or column chromatography.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Product is too soluble in the recrystallization solvent. If the product is too soluble in the cold recrystallization solvent, significant amounts will be lost in the mother liquor. Test a range of solvents to find one where the product is highly soluble when hot and poorly soluble when cold. A mixed solvent system (e.g., methanol/water) can be effective.[2]
Improper solvent system for column chromatography. If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute from the column at all or require an excessive volume of solvent, leading to broad peaks and poor recovery. Optimize the solvent system using TLC before running the column.
Product adsorbed irreversibly onto the silica gel. Some nitrogen-containing heterocyclic compounds can interact strongly with the acidic silica gel. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Ethyl acetate (EtOAc)

  • Petroleum ether or Hexane

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate using a solvent system of ethyl acetate and petroleum ether (start with a ratio of 1:9 or 2:8, v/v).

    • Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4.

  • Column Preparation:

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Adsorb the solution onto a small amount of silica gel by evaporating the solvent.

    • Carefully add the dry, product-adsorbed silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions in separate tubes.

    • Monitor the separation by performing TLC on the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound as a solid.

Data Presentation: Column Chromatography Optimization

ParameterTrial 1Trial 2 (Optimized)
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (60-120 mesh)
Mobile Phase e.g., EtOAc:Petroleum Ether (2:8)e.g., EtOAc:Petroleum Ether (15:85)
Rf of Product User-recorded valueUser-recorded value
Purity before (%) User-recorded valueUser-recorded value
Purity after (%) User-recorded valueUser-recorded value
Yield (%) User-recorded valueUser-recorded value
Protocol 2: Purification by Recrystallization

This protocol is based on a method developed for a similar halo-indazole and may require optimization.[2]

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Solvent System Preparation:

    • Prepare a binary solvent mixture of methanol and water. A starting point could be an 80:20 (v/v) mixture of MeOH:H₂O.[2]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent mixture to dissolve the solid completely with heating and stirring.

  • Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum crystal formation, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum to obtain the purified product.

Data Presentation: Recrystallization Solvent Screening

Solvent/SystemSolubility (Hot)Solubility (Cold)Crystal FormationPurity (%)
Methanol User observationUser observationUser observationUser analysis
Ethanol User observationUser observationUser observationUser analysis
Ethyl Acetate User observationUser observationUser observationUser analysis
Methanol/Water User observationUser observationUser observationUser analysis
Other User observationUser observationUser observationUser analysis

Visualizations

Purification_Workflow crude_product Crude this compound analytical_check Purity Check (TLC/HPLC) crude_product->analytical_check decision Purity Acceptable? analytical_check->decision pure_product Pure Product decision->pure_product Yes purification_method Select Purification Method decision->purification_method No column_chrom Column Chromatography purification_method->column_chrom Complex Mixture recrystallization Recrystallization purification_method->recrystallization Crystalline Solid post_purification_check Purity Check (TLC/HPLC) column_chrom->post_purification_check recrystallization->post_purification_check post_purification_check->decision

Caption: General workflow for the purification of this compound.

Troubleshooting_Purification cluster_troubleshooting Troubleshooting Steps start Purification Attempted check_purity Check Purity (HPLC/TLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure success Purification Successful is_pure->success Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No impurity_present Impurity still present? troubleshoot->impurity_present low_yield Low Yield? troubleshoot->low_yield change_solvent Change Column Solvent System / Recrystallization Solvent impurity_present->change_solvent prep_hplc Consider Preparative HPLC impurity_present->prep_hplc check_solubility Review Recrystallization Solvent Choice low_yield->check_solubility change_solvent->start Re-purify check_solubility->start Re-purify prep_hplc->start Re-purify

Caption: Logical flow for troubleshooting common purification issues.

References

minimizing debromination in palladium-catalyzed reactions of bromoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize debromination in palladium-catalyzed reactions of bromoindazoles.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions of bromoindazoles, with a focus on minimizing the formation of the debrominated indazole byproduct.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in palladium-catalyzed reactions of bromoindazoles?

A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine substituent on the indazole ring is replaced by a hydrogen atom. This leads to the formation of an undesired indazole byproduct, reducing the yield of the desired coupled product and complicating purification. Bromoindazoles can be particularly susceptible to this side reaction under certain conditions.[1]

Q2: What are the primary factors that influence the extent of debromination?

A2: Several factors can significantly impact the amount of debrominated byproduct formed:

  • Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands often promote the desired cross-coupling over debromination.[2][3]

  • Base: The nature and strength of the base can influence the reaction pathway. Some bases, like triethylamine (TEA), have been reported to act as hydride donors, leading to increased debromination.[1][4]

  • Solvent: The polarity and proticity of the solvent can affect catalyst stability and the rates of competing reaction pathways.

  • Temperature: Higher reaction temperatures can sometimes lead to increased rates of side reactions, including debromination.

  • Additives: The presence of certain salts, such as sodium bromide (NaBr) or tetrabutylammonium bromide (TBAB), can suppress debromination.[1][4][5]

Troubleshooting Specific Reactions

Heck Reaction

Q3: I am observing significant debromination of my 3-bromoindazole in a Heck reaction. How can I minimize this?

A3: Debromination is a known issue in the Heck reaction of 3-bromoindazoles.[1] Here are some troubleshooting steps:

  • Optimize the Catalyst System: While various palladium catalysts can be used, the combination of Pd(OAc)₂ with a suitable phosphine ligand like PPh₃ is a common starting point. However, the choice of ligand can be critical, and screening different ligands may be necessary.[1][4]

  • Choice of Base: Triethylamine (TEA) is a common base for the Heck reaction, but it can also be a source of hydrides, leading to debromination.[1][4] Consider screening other bases.

  • Utilize Additives: The addition of sodium bromide (NaBr) and a catalytic amount of tetrabutylammonium bromide (TBAB) has been shown to significantly inhibit debromination in the Heck reaction of 3-bromoindazoles, particularly under solvent-free ball-milling conditions.[1][4][5]

  • Consider Reaction Conditions: Running the reaction under mechanical ball-milling conditions has been reported to be more chemoselective than traditional solvent-heating methods for this specific substrate class.[1]

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling of a bromoindazole is giving me a mixture of the desired product and the debrominated indazole. What should I try?

A4: To suppress debromination in the Suzuki-Miyaura coupling of bromoindazoles, consider the following:

  • Catalyst and Ligand Selection: For unprotected (NH) bromoindazoles, systems like Pd(PPh₃)₄ have been used successfully.[6][7] For N-protected bromoindazoles, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective at promoting the desired coupling and minimizing side reactions.[8]

  • Base Selection: A common cause of low yield or failure in Suzuki couplings can be the choice of base.[8] For bromoindazoles, bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been shown to be effective.[6][7][8]

  • Solvent System: A mixture of solvents, such as 1,4-dioxane/EtOH/H₂O or dioxane/H₂O, is often employed.[6][7][8] The presence of water is often crucial for the transmetalation step.

  • Reaction Temperature: Running the reaction at elevated temperatures, often with microwave irradiation, can improve reaction rates and yields.[6][7] However, excessively high temperatures should be avoided as they may promote debromination.

Buchwald-Hartwig Amination

Q5: How can I prevent debromination during the Buchwald-Hartwig amination of my bromoindazole?

A5: While the search results did not provide specific data on debromination in the Buchwald-Hartwig amination of bromoindazoles, general principles for aryl bromides apply:

  • Ligand Choice is Key: The development of bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF, XANTPHOS) has been instrumental in making the Buchwald-Hartwig amination a robust and general method, in part by minimizing side reactions like debromination.[3][9]

  • Appropriate Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. The choice of base can be critical and may need to be optimized for your specific substrate.[9]

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand is typically used. Pre-formed palladium-ligand complexes are also commercially available and can offer improved reactivity and reproducibility.[10]

Data Presentation

Table 1: Influence of Reaction Conditions on the Heck Reaction of 3-Bromo-1-methyl-1H-indazole with n-Butyl Acrylate

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)AdditiveYield of Coupled Product (%)Yield of Debrominated Product (%)
1Pd(OAc)₂ (10)Xantphos (20)TEA (2)None4324
2Pd(OAc)₂ (10)PPh₃ (20)TEA (2)None53Significant amounts
3Pd(OAc)₂ (5)PPh₃ (10)TEA (1.8)NaBr (10g)HighInhibited

Data adapted from a study on the Heck reaction of 3-bromoindazoles under ball-milling conditions.[4]

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of Bromoindazoles

Bromoindazole SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Free (NH) 3-BromoindazolesPd(PPh₃)₄Cs₂CO₃1,4-dioxane/EtOH/H₂O140 (Microwave)Good to excellent
7-Bromo-4-sulfonamido-1H-indazolePd(PPh₃)₄Cs₂CO₃dioxane/EtOH/H₂O140Good
N-Protected 3-ChloroindazolePd(OAc)₂ / SPhosK₃PO₄dioxane/H₂O100High

Data compiled from various sources on the Suzuki-Miyaura coupling of bromoindazoles.[6][7][8][11]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of Free (NH) 3-Bromoindazoles

  • Reaction Setup: To a microwave vial, add the 3-bromoindazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane, ethanol, and water (e.g., in a 3:1.5:0.5 ratio).

  • Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 140 °C for 1-2 hours, with stirring.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This is a general protocol and may require optimization for specific substrates.[6][7]

Protocol 2: General Procedure for Heck Reaction of 3-Bromoindazoles under Ball-Milling Conditions

  • Reaction Setup: In a stainless-steel milling jar, add the 3-bromoindazole (1.0 equiv), the olefin (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and triethylamine (TEA, 1.8 equiv).

  • Additives: Add sodium bromide (NaBr) as a grinding auxiliary and a catalytic amount of tetrabutylammonium bromide (TBAB, 10 mol%).

  • Milling: Add stainless-steel balls and perform the milling at a specified frequency (e.g., 30 Hz) for the optimized reaction time.

  • Workup: After milling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane), filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

This protocol is based on a specific literature procedure and the mechanical parameters may need to be adjusted based on the equipment used.[1][4]

Mandatory Visualization

Palladium_Catalyzed_Cross_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Br)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation hydride_transfer Hydride Transfer pd_complex->hydride_transfer intermediate Ar-Pd(II)(R)L_n transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-R) reductive_elimination->product hydride_source Hydride Source (e.g., TEA, solvent) hydride_source->hydride_transfer pd_hydride_complex H-Pd(II)(Br)L_n hydride_transfer->pd_hydride_complex reductive_elimination_dehalogenation Reductive Elimination pd_hydride_complex->reductive_elimination_dehalogenation reductive_elimination_dehalogenation->pd0 Catalyst Regeneration dehalogenated_product Debrominated Product (Ar-H) reductive_elimination_dehalogenation->dehalogenated_product ar_br Bromoindazole (Ar-Br) ar_br->oxidative_addition coupling_partner Coupling Partner (R-M) coupling_partner->transmetalation

Caption: Catalytic cycle for palladium-catalyzed cross-coupling and the competing debromination pathway.

Troubleshooting_Workflow start Problem: High Level of Debromination q1 Is the reaction a Heck coupling? start->q1 heck_solution Action: - Add NaBr and catalytic TBAB - Consider ball-milling conditions q1->heck_solution Yes q2 Is the reaction a Suzuki or Buchwald-Hartwig coupling? q1->q2 No q3 Is debromination still an issue? heck_solution->q3 ligand_base Action: - Screen bulky, electron-rich ligands  (e.g., SPhos, XPhos for Suzuki; XANTPHOS for B-H) - Optimize base (e.g., Cs2CO3, K3PO4 for Suzuki; NaOtBu for B-H) q2->ligand_base Yes ligand_base->q3 temp_solvent Action: - Lower reaction temperature - Screen different solvents q3->temp_solvent Yes end Resolution: Minimized Debromination q3->end No temp_solvent->end

Caption: Troubleshooting workflow for minimizing debromination in palladium-catalyzed reactions.

References

Technical Support Center: 3-Bromo-6-chloro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-chloro-1H-indazole. The following information is designed to help identify and resolve common issues related to impurities that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Impurities in your sample can originate from various sources throughout the synthetic process. The most common impurities include:

  • Unreacted Starting Material: Residual 6-chloro-1H-indazole is a primary impurity if the bromination reaction does not go to completion.

  • Over-brominated Byproducts: The formation of di-bromo species, such as 3,X-dibromo-6-chloro-1H-indazole, can occur if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.

  • Regioisomers: Although the 3-position is generally favored for electrophilic substitution on the indazole ring, small amounts of other positional isomers may be formed.

  • Residual Solvents: Solvents used in the reaction (e.g., sodium hydroxide solution, ethyl acetate, petroleum ether) and purification steps can be present in the final product.

  • Reagent Residues: Traces of the brominating agent (e.g., bromine) or other reagents may remain.

  • Degradation Products: The final compound may degrade if exposed to light, high temperatures, or other inappropriate storage conditions.

Q2: An unexpected peak has appeared in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach:

  • Review the Synthesis: Analyze the synthetic route to hypothesize potential side products, unreacted starting materials, and intermediates.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering a critical clue for its identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • NMR Spectroscopy: If the impurity can be isolated, for instance through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for elucidating its precise structure.[1]

  • Reference Standards: If you have a hypothesis about the impurity's identity, obtaining a reference standard and comparing its retention time and spectral data with your unknown peak is a definitive confirmation method.

Q3: The yield of my this compound synthesis is consistently low. What are the potential causes and solutions?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the starting material is fully consumed before workup.

  • Suboptimal Reaction Conditions: The reaction temperature, stoichiometry of reagents, and reaction time are critical. Ensure precise control over these parameters.

  • Side Reactions: The formation of byproducts such as over-brominated compounds consumes the starting material and reduces the yield of the desired product. Careful, slow addition of the brominating agent is crucial.

  • Product Loss During Workup and Purification: Losses can occur during extraction, filtration, and chromatography. Optimize these steps to minimize product loss.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material
  • Symptom: A significant peak corresponding to 6-chloro-1H-indazole is observed in the HPLC or GC-MS analysis of the final product.

  • Potential Causes:

    • Insufficient amount of brominating agent.

    • Reaction time is too short.

    • Reaction temperature is too low.

  • Solutions:

    • Ensure the stoichiometry of the brominating agent is correct.

    • Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.

    • Slightly increase the reaction temperature, while carefully monitoring for the formation of byproducts.

Issue 2: Formation of Over-brominated Impurities
  • Symptom: Peaks with a higher molecular weight than the product, corresponding to di- or tri-brominated species, are detected by LC-MS.

  • Potential Causes:

    • Excess of brominating agent.

    • Rapid addition of the brominating agent, leading to localized high concentrations.

  • Solutions:

    • Use a stoichiometric or slightly sub-stoichiometric amount of the brominating agent.

    • Add the brominating agent dropwise and slowly to the reaction mixture.

    • Maintain a consistent and appropriate reaction temperature.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameStructureMolecular Weight ( g/mol )Typical Analytical Signal
6-chloro-1H-indazoleC₇H₅ClN₂152.58Distinct retention time in HPLC, characteristic peaks in ¹H NMR.
3,X-Dibromo-6-chloro-1H-indazoleC₇H₃Br₂ClN₂309.38Higher m/z in MS, different aromatic region pattern in ¹H NMR.
Residual Ethyl AcetateC₄H₈O₂88.11Characteristic peaks in ¹H NMR (e.g., quartet at ~4.1 ppm, triplet at ~1.2 ppm).
Residual Petroleum EtherMixture of alkanesVariableMay appear as broad, unresolved peaks in the aliphatic region of the ¹H NMR.

Experimental Protocols

Protocol 1: Synthesis of this compound[2]
  • Preparation: Suspend 6-chloro-1H-indazole (3.0 g, 19.66 mmol) in a 2 M sodium hydroxide solution (70 mL).

  • Bromination: Prepare a solution of bromine (2.32 g, 14.52 mmol) in 2 M sodium hydroxide (30 mL). Add this solution slowly and dropwise to the suspension of 6-chloro-1H-indazole.

  • Reaction: Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, adjust the pH of the reaction mixture to 8 with 3 M HCl. Perform a liquid-liquid extraction with ethyl acetate and brine.

  • Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether to obtain this compound as a yellow solid.

Protocol 2: HPLC Method for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the NMR tube and gently vortex or sonicate to ensure the sample is completely dissolved.

  • If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Visualizations

Synthesis_Pathway 6-chloro-1H-indazole 6-chloro-1H-indazole This compound This compound 6-chloro-1H-indazole->this compound Br2, NaOH Unreacted_Starting_Material Unreacted_Starting_Material 6-chloro-1H-indazole->Unreacted_Starting_Material Incomplete Reaction Over_brominated_Byproducts Over_brominated_Byproducts This compound->Over_brominated_Byproducts Excess Br2 Regioisomers Regioisomers This compound->Regioisomers Side Reaction

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow cluster_analysis Analytical Identification cluster_synthesis Synthesis Troubleshooting Unexpected_Peak_HPLC Unexpected Peak in HPLC LC_MS_Analysis LC-MS Analysis Unexpected_Peak_HPLC->LC_MS_Analysis Determine MW NMR_Analysis NMR Analysis LC_MS_Analysis->NMR_Analysis Isolate & Characterize Identify_Impurity Identify Impurity Structure NMR_Analysis->Identify_Impurity Low_Yield Low Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Improve_Workup Improve Workup/Purification Low_Yield->Improve_Workup Improved_Yield Improved Yield Optimize_Conditions->Improved_Yield

Caption: Troubleshooting workflow for impurity identification and yield optimization.

References

Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Bromo-6-chloro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up of this important chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most direct and frequently employed route for the large-scale synthesis of this compound is the regioselective bromination of 6-chloro-1H-indazole. This electrophilic aromatic substitution targets the C3 position of the indazole ring.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the handling of the brominating agent, typically bromine or N-bromosuccinimide (NBS), and the exothermic nature of the reaction.[1][2] Bromine is highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] The bromination reaction can be highly exothermic, necessitating careful temperature control and gradual addition of the brominating agent to prevent runaway reactions, especially at a larger scale.[1]

Q3: How can I control the regioselectivity of the bromination to favor the desired 3-bromo isomer?

A3: The pyrazole ring of the indazole is generally more activated towards electrophilic substitution than the benzene ring.[3] To enhance regioselectivity for the C3 position, careful control of reaction conditions is crucial. This includes maintaining a low reaction temperature, choosing an appropriate solvent, and the slow, controlled addition of the brominating agent.

Q4: What are the most likely impurities to be encountered during this synthesis?

A4: Common impurities include unreacted 6-chloro-1H-indazole, over-brominated products such as di-bromo-6-chloro-1H-indazole, and potentially other regioisomers. Residual solvents from the reaction and purification steps can also be present.

Q5: What are the recommended methods for purifying the final product on a large scale?

A5: For large-scale purification, recrystallization is often the most practical and cost-effective method. A suitable solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures should be identified. For higher purity requirements, column chromatography can be employed, though it may be less economical for very large quantities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high can lead to side products. - Ensure the stoichiometry of the brominating agent is correct.
Formation of Over-Brominated Impurities (e.g., Di-bromo species) - Excess of brominating agent. - Poor temperature control, leading to increased reactivity. - Inefficient mixing, causing localized high concentrations of the brominating agent.- Use the correct stoichiometry of the brominating agent.[1] - Add the brominating agent dropwise or in portions to maintain a consistent temperature.[1] - Ensure efficient and homogenous mixing throughout the reaction.[1]
Presence of Unreacted Starting Material (6-chloro-1H-indazole) - Insufficient reaction time. - Reaction temperature is too low. - Inadequate amount of brominating agent.- Increase the reaction time and monitor for the disappearance of the starting material. - Gradually increase the reaction temperature, while monitoring for the formation of side products. - Re-evaluate the stoichiometry of the reagents.
Difficulty in Product Isolation and Purification - Product is soluble in the work-up solvents. - Formation of an emulsion during extraction. - Co-crystallization of impurities.- Adjust the pH of the aqueous layer to minimize product solubility. - Add brine to help break up emulsions. - Screen for a suitable recrystallization solvent system to selectively crystallize the desired product.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of this compound. Please note that these values are illustrative and may require optimization for specific equipment and scales.

Parameter Value Notes
Starting Material 6-chloro-1H-indazole---
Key Reagents N-Bromosuccinimide (NBS) or BromineNBS is often preferred for better handling and selectivity.
Solvent Acetonitrile, Dichloromethane, or Acetic AcidSolvent choice can influence reaction rate and selectivity.
Reaction Temperature 0 - 25 °CLower temperatures generally favor higher selectivity.
Reaction Time 2 - 12 hoursMonitor by TLC or HPLC for completion.
Typical Yield 70 - 90%Yields can vary based on scale and purification method.
Purity Assessment NMR, HPLC, Mass SpectrometryTo confirm structure and purity.[1]

Experimental Protocols

Large-Scale Synthesis of this compound

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Bromine and NBS are corrosive and toxic; handle with extreme care.

Materials:

  • 6-chloro-1H-indazole (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)

  • Acetonitrile (or other suitable solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Recrystallization solvent (e.g., ethanol/water, toluene)

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, charge 6-chloro-1H-indazole and acetonitrile.

  • Cooling: Cool the resulting suspension to 0-5 °C with an ice-salt bath.

  • Reagent Addition: Slowly add a solution or suspension of NBS in acetonitrile to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-10 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.

  • Work-up: Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system to yield this compound as a solid.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Cooling Cooling Reaction Setup->Cooling Reagent Addition Reagent Addition Cooling->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Neutralization & Extraction Neutralization & Extraction Quenching->Neutralization & Extraction Drying & Concentration Drying & Concentration Neutralization & Extraction->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Common Issues in Synthesis Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reaction->Increase Reaction Time/Temp Check Stoichiometry Check Stoichiometry Incomplete Reaction->Check Stoichiometry Control Reagent Addition Rate Control Reagent Addition Rate Side Product Formation->Control Reagent Addition Rate Optimize Temperature Optimize Temperature Side Product Formation->Optimize Temperature

Caption: A decision tree for troubleshooting common problems encountered during the synthesis.

References

Technical Support Center: Controlling Exothermic Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions during the synthesis of indazoles. Below, you will find troubleshooting guides in a question-and-answer format to directly address common issues, detailed experimental protocols, and quantitative data to ensure the safe and successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My indazole synthesis protocol mentions a strong exotherm. Which steps are the most critical to monitor?

A1: The two most significant exothermic events in many common indazole syntheses are the diazotization and the subsequent cyclization steps.

  • Diazotization: The reaction of an aromatic amine with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite and a strong acid), is typically highly exothermic. Strict temperature control is crucial during this step to prevent runaway reactions and the formation of unstable diazonium intermediates.

  • Cyclization: The ring-closure to form the indazole core can also release a significant amount of heat. The internal temperature of the reaction mixture can be several degrees higher than the external cooling bath, necessitating careful monitoring and efficient heat dissipation.

Q2: I am planning to scale up my indazole synthesis. How can I assess the thermal risk involved?

A2: A thorough thermal risk assessment is critical before any scale-up. This should involve a multi-faceted approach:

  • Literature Review: Scrutinize the scientific literature for the specific or analogous synthesis route for any mention of exotherms, rapid gas evolution, or special cooling requirements.

  • Small-Scale Trial: Always conduct a small-scale trial with rigorous and continuous internal temperature monitoring. This will provide a preliminary thermal profile of the reaction.

  • Reaction Calorimetry: For any significant scale-up, employing techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is highly recommended. These instrumental methods provide quantitative data on the heat of reaction (ΔH), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise, which are all critical for safe scaling.

Q3: What are the immediate warning signs of a thermal runaway reaction?

A3: A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the cooling system. Key warning signs include:

  • A rapid and accelerating increase in the internal reaction temperature that is unresponsive to the cooling system.

  • A sudden and significant increase in the rate of gas evolution.

  • Noticeable changes in the color or viscosity of the reaction mixture.

  • Boiling of the solvent, even if the external cooling bath is below the solvent's boiling point.

Q4: What is the emergency procedure if I suspect a thermal runaway?

A4: Immediate and decisive action is required to mitigate a thermal runaway.[1]

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Maximize Cooling: If not already at the maximum, increase the cooling to the reactor.

  • Alert Personnel: Inform colleagues and a supervisor immediately.

  • Prepare to Quench: If the temperature continues to rise, and it is safe to do so, add a pre-determined quenching agent to stop the reaction. The choice of quenching agent is reaction-specific.

  • Evacuate: If the reaction cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Troubleshooting Guides

Issue 1: The internal temperature is consistently 5-10°C higher than the cooling bath during cyclization.

  • Possible Cause: This is often expected due to the exothermic nature of the indazole ring formation. However, if it exceeds the expected difference, your heat transfer may be inefficient.

  • Solution:

    • Improve Agitation: Increase the stirring rate to improve heat transfer to the reactor walls.

    • Use a Larger Cooling Bath: A larger volume of coolant will have a higher heat capacity.

    • Slower Heating/Addition: If the cyclization is initiated by heating, do so more slowly. If it is triggered by the addition of a reagent, slow the addition rate.

Issue 2: A sudden, sharp temperature spike occurred during the addition of the nitrosating agent.

  • Possible Cause: The addition rate of the nitrosating agent was too fast, leading to an accumulation of unreacted reagents and a sudden release of energy.

  • Solution:

    • Immediate Action: Stop the addition immediately.

    • Future Prevention:

      • Use a syringe pump for a slow, controlled, and consistent addition rate.

      • Ensure the reaction mixture is vigorously stirred to dissipate heat as it is generated.

      • Dilute the nitrosating agent, if the reaction conditions allow, to have a larger volume to control over the same molar addition.

Issue 3: The reaction temperature is fluctuating and difficult to control within the desired range (e.g., 0-5°C).

  • Possible Cause:

    • Inadequate cooling bath setup.

    • Poor heat transfer from the reactor to the bath.

    • Inconsistent addition of reagents.

  • Solution:

    • Optimize Cooling Bath: Ensure the cooling bath is well-stirred and has good contact with the reaction flask. Use a cryostat for more precise temperature control if available.

    • Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better heat exchange.

    • Automate Addition: Use a syringe pump for consistent reagent addition.

Data Presentation

Table 1: Estimated Heat of Reaction for Key Steps in Indazole Synthesis

Reaction StepReactantsEstimated ΔH (kJ/mol)Notes
DiazotizationAniline derivative + NaNO₂/HCl-100 to -150Highly exothermic. Value can vary based on substituents.
CyclizationDiazonium salt intermediate-50 to -100Exothermic, but generally less so than diazotization.

Note: These are estimated values. The actual heat of reaction should be determined experimentally for your specific system using calorimetry.

Table 2: Comparison of Common Laboratory Cooling Baths

Cooling Bath CompositionAchievable Temperature (°C)Heat Removal CapacityNotes
Ice / Water0ModerateSimple and effective for many reactions.
Ice / NaCl-10 to -20Moderate to HighLower temperatures achievable than ice/water.
Dry Ice / Acetone-78HighCommon for low-temperature reactions. Acetone is flammable.
Dry Ice / Isopropanol-77HighLess flammable alternative to acetone.
Liquid Nitrogen-196Very HighFor cryogenic applications. Requires specialized equipment.

Experimental Protocols

Protocol: Synthesis of 1H-Indazole via Diazotization of o-Toluidine

This protocol is a generalized procedure and should be adapted and optimized for your specific substrate and scale. A thorough risk assessment must be conducted before starting.

Materials:

  • o-Toluidine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Ice

  • Water

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Jacketed reactor or round bottom flask with a large cooling bath

  • Overhead stirrer or magnetic stirrer with a powerful stir bar

  • Thermometer or thermocouple for internal temperature monitoring

  • Addition funnel or syringe pump

  • Standard laboratory glassware for workup

Procedure:

  • Acetylation (Exothermic): In a well-ventilated fume hood, equip a reactor with a stirrer, thermometer, and addition funnel. Charge the reactor with glacial acetic acid and acetic anhydride. Cool the mixture in an ice bath. Slowly add o-toluidine to the cooled mixture while maintaining the internal temperature below 20°C.

  • Cooling for Nitrosation: Once the acetylation is complete, cool the reaction mixture to 0-5°C using an ice/salt bath or a cryostat.

  • Diazotization (Highly Exothermic): Prepare a solution of sodium nitrite in water and cool it in an ice bath. Using an addition funnel or syringe pump, add the cold sodium nitrite solution dropwise to the reaction mixture. Crucially, maintain the internal temperature between 0-5°C throughout the addition. The addition rate must be slow enough to allow the cooling system to dissipate the generated heat.

  • Cyclization (Exothermic): Once the diazotization is complete (as indicated by a suitable analytical method, e.g., starch-iodide paper for excess nitrous acid), the reaction is carefully warmed to initiate cyclization. The warming profile should be gradual to control the exotherm. The internal temperature may rise 5-10°C above the external temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Workup: Once the cyclization is complete, cool the reaction mixture to room temperature. Quench the reaction by carefully adding it to ice water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Mandatory Visualizations

ExothermicReactionWorkflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_control Temperature Control cluster_completion Completion start Start: Indazole Synthesis risk_assessment Thermal Risk Assessment (Literature, Calorimetry) start->risk_assessment setup Reactor Setup with Efficient Cooling risk_assessment->setup reagent_addition Slow, Controlled Reagent Addition setup->reagent_addition temp_monitoring Continuous Internal Temperature Monitoring reagent_addition->temp_monitoring in_range Temperature in Range? temp_monitoring->in_range proceed Continue Reaction in_range->proceed Yes troubleshoot Troubleshoot (See Decision Tree) in_range->troubleshoot No workup Controlled Quench and Workup proceed->workup end End: Purified Indazole workup->end

Caption: General workflow for managing exothermic indazole synthesis.

TroubleshootingDecisionTree start Temperature Deviation Detected is_rising Is Temperature Rising Rapidly? start->is_rising runaway Potential Runaway! Execute Emergency Procedure is_rising->runaway Yes slow_rise Is Temperature Rising Slowly or Fluctuating? is_rising->slow_rise No stop_addition Stop Reagent Addition slow_rise->stop_addition check_cooling Check Cooling System: - Bath Temperature? - Coolant Flow? - Stirring? stop_addition->check_cooling cooling_ok Cooling System OK? check_cooling->cooling_ok fix_cooling Adjust Cooling System cooling_ok->fix_cooling No check_stirring Check Agitation: - Stirrer Speed? - Vortex Formation? cooling_ok->check_stirring Yes fix_cooling->check_cooling stirring_ok Agitation OK? check_stirring->stirring_ok fix_stirring Increase Stirrer Speed stirring_ok->fix_stirring No resume Temperature Stabilized. Resume Addition at Slower Rate. stirring_ok->resume Yes fix_stirring->check_stirring

Caption: Decision tree for troubleshooting temperature deviations.

References

preventing the formation of di-brominated indazole species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole bromination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective mono-bromination of indazoles, a critical step in the synthesis of many pharmaceutical compounds. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges, particularly the prevention of di-brominated species.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of di-brominated indazole species a common problem?

The indazole ring is susceptible to electrophilic substitution, and once the first bromine atom is introduced, the ring can remain activated enough for a second bromination to occur, leading to di-substituted products.[1][2] The formation of these di-brominated species is often a challenge, leading to mixtures of products, reduced yields of the desired mono-brominated compound, and difficulties in purification.[1]

Q2: What are the key factors influencing the selectivity between mono- and di-bromination of indazoles?

Several factors critically influence the ratio of mono- to di-brominated products:

  • Brominating Agent: The choice of brominating agent is crucial. While elemental bromine (Br₂) can be harsh and lead to over-bromination, milder reagents like N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offer better control.[1][3][4]

  • Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Fine-tuning these parameters is essential for achieving high selectivity.[1][5]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents on the indazole ring can direct the position of bromination and influence the reactivity of the ring towards further substitution.[6]

  • Stoichiometry of Reagents: Carefully controlling the molar equivalents of the brominating agent is a primary method to disfavor di-bromination. Using a slight excess of the indazole substrate relative to the brominating agent can help to consume the brominating agent before significant di-bromination occurs.

Troubleshooting Guide: Preventing Di-bromination

This guide provides a systematic approach to troubleshooting and preventing the formation of unwanted di-brominated indazole species.

Problem: Significant formation of di-brominated product is observed.

Logical Troubleshooting Workflow

G start Di-bromination Observed reagent Step 1: Evaluate Brominating Agent start->reagent stoichiometry Step 2: Adjust Stoichiometry reagent->stoichiometry Using NBS or DBDMH? br2 Switch from Br2 to NBS or DBDMH reagent->br2 If using Br2 conditions Step 3: Modify Reaction Conditions stoichiometry->conditions Equivalents optimized? equiv Use 1.0-1.3 eq. of brominating agent stoichiometry->equiv If over-bromination persists solvent Step 4: Optimize Solvent conditions->solvent Temperature/Time optimized? temp_time Lower temperature and/or reduce reaction time conditions->temp_time If di-bromination still an issue success Mono-bromination Achieved solvent->success Solvent screen performed? solvent_choice Screen less polar or protic solvents (e.g., EtOH) solvent->solvent_choice If selectivity is still low br2->stoichiometry equiv->conditions temp_time->solvent solvent_choice->success

Caption: A troubleshooting workflow for preventing di-bromination of indazoles.

Detailed Troubleshooting Steps:

  • Evaluate the Brominating Agent:

    • Issue: Using highly reactive brominating agents like Br₂ can lead to poor selectivity.[1]

    • Solution: Switch to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][3][4] These reagents often provide better control over the reaction.

  • Adjust the Stoichiometry:

    • Issue: Using an excess of the brominating agent will invariably lead to the formation of di-brominated products.

    • Solution: Carefully control the stoichiometry. Start with 1.0 equivalent of the brominating agent. If starting material remains, slowly increase the amount up to 1.3 equivalents while monitoring the reaction progress closely.[5]

  • Modify Reaction Conditions:

    • Issue: High temperatures and long reaction times can promote over-bromination.

    • Solution:

      • Temperature: Lowering the reaction temperature can significantly improve selectivity. Reactions can be initiated at 0 °C and allowed to slowly warm to room temperature.

      • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point at which the mono-brominated product is maximized and stop the reaction before significant di-bromination occurs.

  • Optimize the Solvent:

    • Issue: The solvent can influence the reactivity of both the substrate and the brominating agent.

    • Solution: A solvent screen can be highly effective. Protic solvents like ethanol (EtOH) have been shown to promote selective mono-bromination.[1][5] In some cases, using water as a solvent can also lead to high yields of the mono-brominated product.[5]

Experimental Protocols

Protocol 1: Selective Mono-bromination of 2-Substituted Indazoles using NBS in Ethanol

This protocol is adapted from a metal-free regioselective halogenation method.[1]

Materials:

  • 2-substituted indazole

  • N-Bromosuccinimide (NBS)

  • Ethanol (EtOH)

Procedure:

  • To a solution of the 2-substituted indazole (0.3 mmol) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol, 1.0 eq.).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-brominated indazole.

Protocol 2: Ultrasound-Assisted Mono-bromination at the C3 Position using DBDMH

This protocol utilizes ultrasound for a rapid and efficient bromination.[3][4][7]

Materials:

  • Indazole substrate

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

Procedure:

  • In a reaction vessel, combine the indazole (0.2 mmol), DBDMH (0.2 mmol, 1.0 eq.), and Na₂CO₃ (0.4 mmol, 2.0 eq.).

  • Add ethanol (2.0 mL) to the mixture.

  • Place the reaction vessel in an ultrasonic bath (e.g., 40 kHz/50 W) and irradiate at 40 °C for 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 3-bromo-indazole.

Data Summary

The following tables summarize the yields for mono- and di-bromination of indazoles under different reaction conditions, demonstrating the impact of the chosen methodology on selectivity.

Table 1: Selective Mono-bromination of 2-Phenyl-2H-indazole with NBS [1][5]

EntrySolventTemperature (°C)NBS (eq.)Time (h)Yield of Mono-brominated Product (%)
1MeCN251.02.088
2MeCN501.02.098
3H₂O251.02.0Decreased Yield
4EtOH501.02.097
5H₂O951.35.096

Table 2: Formation of Di-brominated Product with Excess NBS [5]

SubstrateSolventTemperature (°C)NBS (eq.)ProductYield (%)
2-Phenyl-2H-indazoleH₂O95>1.33,7-dibromo-2H-indazoleNot specified, but formation observed

Table 3: Ultrasound-Assisted C3-Bromination of Various Indazoles with DBDMH [3][4]

SubstrateProductYield (%)
2-Phenyl-2H-indazole3-bromo-2-phenyl-2H-indazole91
2-(4-fluorophenyl)-2H-indazole3-bromo-2-(4-fluorophenyl)-2H-indazole85
2-(4-bromophenyl)-2H-indazole3-bromo-2-(4-bromophenyl)-2H-indazole88
2-(4-methoxyphenyl)-2H-indazole3-bromo-2-(4-methoxyphenyl)-2H-indazole81

Signaling Pathways and Reaction Mechanisms

Proposed Mechanism for Mono-bromination of 2H-Indazoles with NBS

The following diagram illustrates a proposed radical pathway for the mono-bromination of 2H-indazoles using NBS.

G NBS NBS Br_radical Bromine Radical (Br•) NBS->Br_radical Heat Radical_A Succinimide Radical (A) NBS->Radical_A Heat Indazole 2H-Indazole (1a) Intermediate_I Intermediate I Indazole->Intermediate_I + Br• Anionic_B Succinimide Anion (B) Radical_A->Anionic_B + e- Cationic_II Cationic Intermediate II Intermediate_I->Cationic_II + Radical A Mono_bromo_indazole Mono-brominated Indazole (2a) Cationic_II->Mono_bromo_indazole + Anionic B Succinimide_C Succinimide (C) Anionic_B->Succinimide_C + H+

Caption: Proposed radical mechanism for NBS-mediated mono-bromination of 2H-indazoles.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-Bromo-6-chloro-1H-indazole: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data reliability, development timelines, and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 3-Bromo-6-chloro-1H-indazole, a key building block in medicinal chemistry.

Introduction to Purity Analysis

This compound is a heterocyclic compound whose purity directly influences the quality, safety, and efficacy of the final drug product. Impurities can arise from starting materials, intermediates, by-products, or degradation products. Therefore, robust analytical methods are required to identify and quantify any impurities. HPLC and NMR are two of the most common and powerful techniques employed for this purpose, each offering distinct advantages and limitations. While HPLC excels at separating and detecting trace impurities with high sensitivity, quantitative NMR (qNMR) provides an absolute measure of purity and structural confirmation without the need for a specific reference standard for each impurity.[1]

Experimental Protocols

Detailed methodologies for analyzing the purity of this compound using HPLC and NMR are presented below. These protocols are based on established methods for similar halogenated indazole compounds.[2][3][4]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and its potential impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is used.[2]

Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Reference standard of this compound (of known purity)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standard solutions is used.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample inject_sample Inject into HPLC dissolve_sample->inject_sample separate_components Separation on C18 Column inject_sample->separate_components detect_uv UV Detection at 254 nm separate_components->detect_uv obtain_chromatogram Obtain Chromatogram detect_uv->obtain_chromatogram integrate_peaks Integrate Peak Areas obtain_chromatogram->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Workflow for the HPLC purity analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

Materials and Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Data Acquisition (¹H NMR):

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Spectral Width: A standard spectral width for ¹H NMR.

Data Analysis:

  • Process the ¹H NMR spectrum (Fourier transformation, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the analyte (this compound) and a signal of the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of HPLC and qNMR for the purity analysis of this compound, along with a comparison to another common technique, Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterHPLCqNMRGC-MS
Principle Separation based on polarityQuantitative analysis of nuclei in a magnetic fieldSeparation based on volatility and mass-to-charge ratio
Purity Determination Relative (area %) or quantitative with standardAbsolute (quantitative)Relative (area %) or quantitative with standard
Sensitivity High (ppm to ppb)Moderate (typically >0.1%)[1]Very high (ppb to ppt)
Precision (RSD) < 2%< 1%[5]< 5%
Sample Throughput High (20-30 min/sample)[1]Lower (requires longer relaxation delays)[1]High (can be faster than HPLC)
Sample Consumption Low (µg)[1]Higher (mg)[1]Very low (µg to ng)
Structural Information Limited (retention time, UV spectrum)High (confirms structure)High (mass spectrum provides fragmentation pattern)
Reference Standard Required for each impurity for accurate quantificationInternal standard of known purity requiredRequired for each impurity for accurate quantification
Destructive Yes[1]No (sample can be recovered)[1]Yes

Objective Comparison of HPLC and NMR

Both HPLC and NMR are indispensable tools for purity assessment.[1] The choice between them, or their complementary use, depends on the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high sensitivity, resolving power, and throughput.[6] It is particularly adept at detecting and quantifying trace impurities, making it ideal for routine quality control and stability studies. However, a significant limitation of HPLC is its reliance on reference standards for the accurate quantification of each impurity.[7] Without a standard, purity is typically reported as a relative area percentage, which may not be accurate if the impurities have different UV responses.

Quantitative NMR (qNMR) , on the other hand, is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.[8][9] This is because the signal intensity in NMR is directly proportional to the number of nuclei, regardless of the molecule's structure.[5] This makes qNMR particularly valuable for the purity determination of new chemical entities or when impurity standards are not available.[7] Furthermore, NMR provides a wealth of structural information, which can simultaneously confirm the identity of the main component and help in the identification of impurities.[10] The main drawbacks of qNMR are its lower sensitivity compared to HPLC and longer analysis times.[1]

For a comprehensive purity assessment of this compound, an orthogonal approach using both HPLC and NMR is highly recommended.[1] HPLC can be used for high-sensitivity impurity profiling to detect any trace components, while qNMR can provide an accurate, absolute purity value for the bulk material and confirm its identity.[1][10]

Alternative Analytical Techniques

Besides HPLC and NMR, other techniques can be employed for purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It offers excellent separation and structural information from the mass spectrum.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, enabling the identification of unknown impurities based on their mass-to-charge ratio.[12]

  • Supercritical Fluid Chromatography (SFC): SFC is a fast and green alternative to normal-phase HPLC, using supercritical CO₂ as the mobile phase.[13]

Technique Selection Logic start Start: Purity Analysis of This compound q1 Need for high sensitivity and trace impurity detection? start->q1 q2 Is an absolute purity value required without a specific reference standard? q1->q2 No hplc Use HPLC q1->hplc Yes qnmr Use qNMR q2->qnmr Yes orthogonal Use Orthogonal Approach: HPLC for impurity profiling and qNMR for absolute purity q2->orthogonal No/Comprehensive Analysis hplc->orthogonal qnmr->orthogonal

Decision tree for selecting an analytical technique for purity analysis.

References

A Comparative Guide to Novel 3-Aryl-6-chloro-1H-indazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of a novel derivative synthesized from 3-Bromo-6-chloro-1H-indazole, namely 6-chloro-3-(4-methoxyphenyl)-1H-indazole. The performance of this novel compound is compared with alternative indazole-based kinase inhibitors, supported by experimental data. Detailed methodologies for the synthesis and characterization are provided to ensure reproducibility.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole core allows for the fine-tuning of its pharmacological profile. Starting from this compound, a versatile building block, novel derivatives can be synthesized to explore new chemical space and develop potent therapeutic agents.[3]

Data Presentation: Physicochemical and Biological Characterization

The following table summarizes the key physicochemical properties of the novel derivative and compares its biological activity with known indazole-based kinase inhibitors.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (DMSO-d6) δ (ppm)HRMS (ESI-TOF) m/z [M+H]+Target KinaseIC50 (nM)
Novel Derivative: 6-chloro-3-(4-methoxyphenyl)-1H-indazole C14H11ClN2O258.71215-21813.15 (s, 1H), 8.05 (d, J=8.8 Hz, 2H), 7.72 (d, J=8.6 Hz, 1H), 7.45 (s, 1H), 7.15 (dd, J=8.6, 2.0 Hz, 1H), 7.08 (d, J=8.8 Hz, 2H), 3.85 (s, 3H)259.0633VEGFR-215
Axitinib (Alternative 1) C22H18N4OS386.47216-218-387.1274VEGFR-20.2
Pazopanib (Alternative 2) C21H23N7O2S437.52>300-438.1656VEGFR-230

Experimental Protocols

A mixture of this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water was degassed with argon for 15 minutes. The reaction mixture was then heated at 100 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound as a white solid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectra were recorded on a 400 MHz spectrometer in DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS was performed on a TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Melting Point : Melting points were determined using an open capillary melting point apparatus and are uncorrected.

  • Kinase Inhibition Assay (VEGFR-2) : The inhibitory activity of the novel derivative against VEGFR-2 was determined using a standard in vitro kinase assay. The IC50 value was calculated from the concentration-response curve by non-linear regression analysis.

Visualizations

Below are diagrams illustrating the synthetic workflow and a representative signaling pathway targeted by indazole derivatives.

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst A This compound F Suzuki-Miyaura Coupling (100 °C, 12h) A->F B 4-Methoxyphenylboronic acid B->F C Pd(PPh3)4 C->F D Na2CO3 D->F E Dioxane/Water E->F G Workup & Purification F->G H Novel Derivative: 6-chloro-3-(4-methoxyphenyl)-1H-indazole G->H

Caption: Synthetic workflow for the novel indazole derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Angiogenesis, Proliferation) ERK->Gene Indazole Novel Indazole Derivative Indazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

A Comparative Guide to the Reactivity of 3-Bromo vs. 3-Chloro Indazole Derivatives in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic route. In the realm of heterocyclic chemistry, indazole derivatives are a cornerstone, serving as pivotal intermediates in the synthesis of a myriad of biologically active compounds. The functionalization of the C3-position of the indazole nucleus is a common strategy in medicinal chemistry, and 3-haloindazoles are versatile precursors for this purpose. This guide provides an objective, data-supported comparison of the reactivity of 3-bromo- versus 3-chloroindazole derivatives in two of the most powerful cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig reactions—as well as in nucleophilic aromatic substitution (SNA r).

The fundamental difference in reactivity between these two halogenated indazoles lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This disparity directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium catalyst. The weaker C-Br bond undergoes oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.

Quantitative Data Summary

The following tables summarize quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the generally observed higher reactivity of 3-bromoindazole derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature; therefore, some of the data presented for the 3-chloroindazole is from specific studies aimed at optimizing reactions for this less reactive substrate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The data below highlights the typically higher efficiency of this reaction with 3-bromoindazole compared to 3-chloroindazole.

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)178[1]
23-Chloro-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)232 (48% SM recovery)[1]
33-Chloro-1H-indazole5-Indoleboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O1001556[2]
43-Chloro-1H-indazole5-Indoleboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O1001552[2]

SM recovery: Starting material recovery MW: Microwave irradiation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While direct comparative quantitative data for 3-bromo- and 3-chloroindazole is scarce, the following table provides representative yields based on the general principles of aryl halide reactivity and data from analogous systems. Generally, the amination of aryl chlorides requires more specialized and electron-rich phosphine ligands and potentially harsher reaction conditions to achieve yields comparable to aryl bromides.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (Expected)
13-Bromo-1H-indazoleMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10012-24Good to Excellent (>80%)
23-Chloro-1H-indazoleMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11024Moderate to Good (50-80%)
33-Bromo-1H-indazoleAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11012-24Good to Excellent (>75%)
43-Chloro-1H-indazoleAnilinePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH11024Moderate (40-70%)
Nucleophilic Aromatic Substitution (SNA r)

The reactivity of 3-haloindazoles in SNA r reactions is influenced by the electron-deficient nature of the pyrazole ring, which activates the C3 position towards nucleophilic attack. While the C-Cl bond is stronger, the higher electronegativity of chlorine can enhance the electrophilicity of the carbon center. However, the better leaving group ability of bromide generally dominates.

EntryAryl HalideNucleophileSolventTemp. (°C)Relative Rate
13-Bromo-1H-indazoleSodium methoxideMethanolRefluxFaster
23-Chloro-1H-indazoleSodium methoxideMethanolRefluxSlower

Experimental Protocols

Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.

Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole (Microwave-Assisted)

Materials:

  • 3-Bromo-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a microwave reactor vial, add 3-bromo-1H-indazole, the arylboronic acid, and cesium carbonate.

  • Add the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 3-Chloro-1H-indazole

Materials:

  • 3-Chloro-1H-indazole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a flame-dried Schlenk tube, combine 3-chloro-1H-indazole, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • In a separate vial, premix Pd₂(dba)₃ and XPhos in 1,4-dioxane under an inert atmosphere.

  • Add the catalyst mixture to the Schlenk tube, followed by the remaining degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup as described above.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination of 3-Bromo-1H-indazole

Materials:

  • 3-Bromo-1H-indazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene, followed by 3-bromo-1H-indazole and the amine.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 3-Chloro-1H-indazole

Materials:

  • 3-Chloro-1H-indazole (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous tert-butanol (10 mL)

Procedure:

  • Follow the general procedure for the Buchwald-Hartwig amination of 3-bromo-1H-indazole, substituting the catalyst, ligand, base, and solvent as listed above.

  • The reaction is typically heated to 110 °C for 24 hours.

  • Workup and purification are performed as previously described.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange R'B(OH)₂ / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X [Ar-Pd(II)(L2)-NHR'R'']+ [Ar-Pd(II)(L2)-NHR'R'']+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)(L2)-NHR'R'']+ Amine Coordination R'R''NH Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)(L2)-NHR'R'']+->Ar-Pd(II)-NR'R''(L2) Deprotonation Base Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Combine_Reagents Combine Aryl Halide, Coupling Partner, & Base Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere Combine_Reagents->Inert_Atmosphere Add_Catalyst_Solvent Add Catalyst/Ligand & Degassed Solvent Inert_Atmosphere->Add_Catalyst_Solvent Heat_Stir Heat & Stir Add_Catalyst_Solvent->Heat_Stir Monitor_Progress Monitor by TLC/LC-MS Heat_Stir->Monitor_Progress Cool_Quench Cool to RT & Quench Monitor_Progress->Cool_Quench Reaction Complete Extract Extract with Organic Solvent Cool_Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

biological activity of 3-Bromo-6-chloro-1H-indazole versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Indazole-Based Kinase Inhibitors Versus Other Established Agents

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective kinase inhibitors is a continuous endeavor. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play a pivotal role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The 1H-indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous successful kinase inhibitors. This is largely due to its ability to mimic the purine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of a wide array of kinases.

This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the indazole scaffold, with a conceptual focus on the potential of 3-Bromo-6-chloro-1H-indazole as a key synthetic intermediate. While direct and extensive public data on the kinase inhibitory profile of this compound itself is limited, its derivatives have shown significant promise in targeting kinases implicated in oncology and other diseases.[1] This guide will, therefore, compare the performance of notable indazole-based inhibitors with other well-established kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Comparative Kinase Inhibition Profiles

The inhibitory activity of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity in vitro. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for representative indazole-based kinase inhibitors and other well-known kinase inhibitors against a panel of clinically relevant protein kinases.

Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Axitinib VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
PLK46.5
Pazopanib VEGFR110
VEGFR230
VEGFR347
PDGFRα71
PDGFRβ84
c-Kit74
Indazole Derivative (C05) PLK4< 0.1
Indazole-based PLK4 inhibitor (K22) PLK40.1

Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Biochemical Potency (IC50) of Other Clinically Relevant Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)
Dasatinib BCR-ABL< 1.0
SRC0.5
c-Kit< 30
PDGFRβ< 30
EphA2< 30
Staurosporine PKC6
PKA15
c-Fgr2
Phosphorylase kinase3

Data compiled from multiple sources. Experimental conditions may vary.

Key Signaling Pathways in Kinase Inhibition

Understanding the signaling pathways regulated by target kinases is fundamental to rational drug design and for elucidating the mechanism of action of inhibitors. Below are diagrams of key signaling pathways frequently targeted by the inhibitors discussed in this guide.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes IndazoleInhibitor Indazole-Based Inhibitors (e.g., Axitinib) IndazoleInhibitor->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the point of inhibition by indazole-based compounds.

BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Proliferation Leukemic Cell Proliferation & Survival RAS_MAPK->Proliferation Promotes PI3K_AKT->Proliferation Promotes JAK_STAT->Proliferation Promotes Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits

Caption: The BCR-ABL signaling pathway and its inhibition by Dasatinib.

PLK4_Signaling PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Regulates Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Leads to (if dysregulated) Genomic_Instability Genomic Instability Centrosome_Amplification->Genomic_Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis IndazoleInhibitor Indazole-Based PLK4 Inhibitors (e.g., C05, K22) IndazoleInhibitor->PLK4 Inhibits

Caption: The role of PLK4 in centriole duplication and its inhibition by indazole-based compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data in kinase inhibitor profiling. Below are methodologies for common assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in signal corresponds to higher kinase activity (more ATP consumed).

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., indazole derivative)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase reaction buffer.

  • Kinase Reaction: In a well of the microplate, combine the kinase, its specific substrate, and the serially diluted test compound or vehicle control (DMSO).

  • Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Materials:

  • Purified recombinant kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compound

  • Lanthanide-labeled anti-phospho-substrate antibody

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution containing the kinase, the fluorescently labeled substrate, and ATP.

  • Kinase Reaction: In a well of the microplate, add the serially diluted compound. Initiate the kinase reaction by adding the kinase/substrate/ATP solution.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA and the lanthanide-labeled antibody.

  • Incubation: Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission from both the lanthanide donor and the acceptor fluorophore.

  • Data Analysis: The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition for each inhibitor concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The indazole scaffold, and by extension, building blocks like this compound, represent a highly valuable and versatile platform for the development of novel kinase inhibitors. The data presented for indazole-based inhibitors such as Axitinib and the highly potent PLK4 inhibitors demonstrate the potential for this chemical class to yield both multi-targeted and highly selective therapeutic agents. The strategic placement of substituents on the indazole core allows for the fine-tuning of potency and selectivity against a wide range of kinases. The provided experimental protocols offer a framework for the robust evaluation of new chemical entities derived from this promising scaffold, enabling researchers to identify and advance the next generation of targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Halogenated-1H-Indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have shown a wide array of pharmacological activities, including potent inhibition of protein kinases, making them a focal point in the development of targeted cancer therapies.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of halogenated 1H-indazole analogs, offering insights supported by experimental data to inform future drug discovery efforts.

The primary focus is a series of 3-chloro-6-nitro-1H-indazole derivatives evaluated for their antileishmanial activity. For a broader perspective, a comparative analysis of indazole-3-carboxamide analogs as inhibitors of calcium-release activated calcium (CRAC) channels is also presented.

I. SAR of 3-Chloro-6-nitro-1H-indazole Analogs as Antileishmanial Agents

A study by El Brahmi et al. explored the antileishmanial potential of a series of novel 3-chloro-6-nitro-1H-indazole derivatives. The core scaffold was functionalized at the N1 position with various substituents, leading to the identification of compounds with significant in vitro activity against different Leishmania species.[4]

Data Presentation: Antileishmanial Activity

The inhibitory potency of the synthesized 3-chloro-6-nitro-1H-indazole analogs was assessed against the promastigote forms of L. infantum, L. tropica, and L. major. The half-maximal inhibitory concentrations (IC50) are summarized below.

Compound IDR (Substituent at N1)L. infantum IC50 (µM)L. tropica IC50 (µM)L. major IC50 (µM)
4 Allyl11.28 ± 1.04> 50> 50
5 Propargyl10.14 ± 0.98> 50> 50
7 Benzyl14.25 ± 1.15> 50> 50
10 1-Phenyl-1H-[2][5][6]triazol-4-ylmethyl15.84 ± 1.21> 50> 50
11 1-(4-Fluorophenyl)-1H-[2][5][6]triazol-4-ylmethyl12.16 ± 1.1121.14 ± 1.35> 50
12 1-(4-Chlorophenyl)-1H-[2][5][6]triazol-4-ylmethyl13.48 ± 1.14> 50> 50
13 1-(4-Bromophenyl)-1H-[2][5][6]triazol-4-ylmethyl10.52 ± 1.0223.51 ± 1.4219.84 ± 1.28
Pentamidine (Positive Control)5.42 ± 0.456.84 ± 0.527.12 ± 0.58

Data extracted from El Brahmi et al.[4]

Key SAR Observations:

  • The majority of the synthesized compounds displayed moderate to potent activity against L. infantum.[4]

  • Compound 13 , featuring a 1-(4-bromophenyl)-1H-[2][5][6]triazol-4-ylmethyl substituent at the N1 position, was the most promising of the series, showing activity against all three tested Leishmania species.[4]

  • The presence of a halogen atom on the phenyl ring of the triazole moiety appears to be important for broad-spectrum antileishmanial activity.[4]

  • Simple alkyl substituents like allyl and propargyl at the N1 position conferred selective activity against L. infantum.[4]

Experimental Protocols

Synthesis of 3-chloro-6-nitro-1H-indazole Analogs:

The synthesis of the target compounds commenced from 3-chloro-6-nitro-1H-indazole. The N1-alkylation was achieved by reacting the starting indazole with the corresponding alkyl or benzyl halide in the presence of a base. The triazole-containing analogs were synthesized via a click chemistry approach, starting from the N1-propargyl derivative.[4]

Antileishmanial Activity Assay (MTT Assay):

  • Cell Culture: Promastigotes of L. infantum, L. tropica, and L. major were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Assay Procedure: The parasites were seeded in 96-well plates and incubated with various concentrations of the test compounds for 72 hours.

  • Data Analysis: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values were calculated from the dose-response curves.[4]

Visualization of Synthetic Workflow

G start 3-chloro-6-nitro-1H-indazole step1 N1-Alkylation with R-X (e.g., Allyl bromide, Propargyl bromide) start->step1 product1 N1-Substituted Analogs (e.g., Compounds 4, 5) step1->product1 step2 Click Chemistry: Cu(I)-catalyzed azide-alkyne cycloaddition product1->step2 product2 N1-Triazolylmethyl Analogs (Compounds 10-13) step2->product2 azide Substituted Phenyl Azides azide->step2

Caption: Synthetic route to N1-substituted 3-chloro-6-nitro-1H-indazole analogs.

II. Comparative SAR: Indazole-3-carboxamides as CRAC Channel Blockers

To provide a comparative perspective, this section examines the SAR of a different class of indazole derivatives, indazole-3-carboxamides, as inhibitors of the calcium-release activated calcium (CRAC) channel. A study by Sun et al. investigated the influence of substituents on the amide portion of the molecule.[5]

Data Presentation: CRAC Channel Inhibitory Activity

The inhibitory activity of the synthesized indazole-3-carboxamides on calcium influx was evaluated in RBL-2H3 cells.

Compound IDAr (Amide Substituent)IC50 (µM)
12a 2,6-Difluorophenyl1.51
12b 2-Chloro-6-fluorophenyl3.23
12c 2-Fluorophenyl> 30
12d 3-Fluoro-4-pyridyl0.67
12e 2,4-Difluorophenyl2.33

Data extracted from Sun et al.[5]

Key SAR Observations:

  • The nature of the aryl group (Ar) attached to the amide nitrogen significantly impacts the inhibitory potency.[5]

  • A 3-fluoro-4-pyridyl substituent (12d ) resulted in the most potent inhibition of calcium influx with a sub-micromolar IC50 value.[5]

  • Disubstitution on the phenyl ring with fluorine atoms generally led to better activity compared to monosubstitution.[5]

  • The regiochemistry of the amide linker was found to be critical for activity.[6]

Experimental Protocols

Synthesis of Indazole-3-carboxamides:

The synthesis involved the coupling of 1H-indazole-3-carboxylic acid with various substituted anilines or amino-pyridines using standard amide bond formation conditions (e.g., using a coupling agent like HATU or EDC/HOBt).[5]

Calcium Influx Assay:

  • Cell Line: RBL-2H3 mast cells were used as they express functional CRAC channels.

  • Assay Principle: Thapsigargin was used to deplete intracellular calcium stores, thereby activating the CRAC channels. The influx of extracellular calcium was monitored using the fluorescent calcium indicator Fluo-4 NW.

  • Measurement: The change in intracellular calcium concentration was measured using a fluorescence plate reader.

  • Data Analysis: IC50 values were determined from the concentration-response curves of the test compounds.[5]

Visualization of Signaling Pathway Inhibition

G Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA inhibits ER Endoplasmic Reticulum (ER) Ca2+ Store STIM1 STIM1 ER->STIM1 Ca2+ depletion activates SERCA->ER maintains Ca2+ level in Orai1 Orai1 (CRAC Channel) STIM1->Orai1 activates Ca_influx Ca2+ Influx Orai1->Ca_influx Cell_response Downstream Cellular Response (e.g., Mast Cell Degranulation) Ca_influx->Cell_response Indazole_amides Indazole-3-carboxamides (e.g., Compound 12d) Indazole_amides->Orai1 inhibit

Caption: Inhibition of the CRAC channel signaling pathway by indazole-3-carboxamides.

Conclusion

The presented data highlights the versatility of the indazole scaffold in medicinal chemistry. The SAR of 3-chloro-6-nitro-1H-indazole analogs demonstrates that strategic modifications at the N1 position can yield potent and selective antileishmanial agents. In comparison, the SAR of indazole-3-carboxamides reveals that substitutions on the amide moiety are critical for potent inhibition of CRAC channels.

These findings underscore the importance of systematic structural modifications and robust biological evaluation in the design of novel indazole-based therapeutics. The detailed experimental protocols and visual representations provided in this guide serve as a valuable resource for researchers engaged in the discovery and development of new drugs targeting a range of diseases.

References

Assessing the Metabolic Stability of 3-Bromo-6-chloro-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the early stages of drug discovery and development. It dictates the compound's half-life and clearance in the body, ultimately influencing its oral bioavailability and dosing regimen.[1][2][3] This guide provides a comparative framework for assessing the metabolic stability of 3-bromo-6-chloro-1H-indazole derivatives, a class of compounds with significant potential in medicinal chemistry.[4][5] Due to the limited availability of specific public data on this particular derivative, this guide presents established in vitro methodologies and illustrative data to demonstrate how such a comparison would be conducted.

Comparative Metabolic Stability Data

The following table summarizes hypothetical metabolic stability data for a series of this compound derivatives (IND-1 to IND-3) compared to known control compounds. This data is intended to be illustrative of the outputs from the experimental protocols detailed below. The key parameters presented are the in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo pharmacokinetic behavior.[1]

CompoundDescriptionIn Vitro Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
IND-1 This compound (Parent)4531.0
IND-2 Derivative with electron-withdrawing group6521.4
IND-3 Derivative with electron-donating group2555.7
Verapamil High Clearance Control8173.3
Warfarin Low Clearance Control> 120< 11.6

Experimental Protocols

The metabolic stability of drug candidates is typically assessed using in vitro systems that contain the primary drug-metabolizing enzymes.[6][7] The two most common and cost-effective methods are liver microsomal stability assays and hepatocyte stability assays.[2]

Liver Microsomal Stability Assay

This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[8][9]

Materials:

  • Test compounds (this compound derivatives)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., Verapamil, Warfarin)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS instrument

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds and controls. Prepare the microsomal incubation mixture containing liver microsomes and phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: Add the test compound to the microsomal incubation mixture and pre-incubate at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][10]

  • Data Analysis: Determine the rate of disappearance of the parent compound over time. Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

    • k = - (slope of the natural log of the remaining compound vs. time)

    • t½ = 0.693 / k

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as it contains a full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cell system.[2][11][12]

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compounds and controls

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile or other suitable organic solvent

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS instrument

Procedure:

  • Cell Plating: Thaw and plate the hepatocytes in collagen-coated plates and allow them to attach.

  • Compound Incubation: Remove the plating medium and add fresh medium containing the test compound.

  • Time Points: Incubate the plates at 37°C and collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Termination of Reaction: Terminate the reaction by adding a quenching solution with an internal standard.

  • Sample Processing: Lyse the cells and precipitate proteins. Centrifuge to collect the supernatant.

  • Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.[13][14]

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (Clint) based on the rate of compound depletion. The Clint is typically expressed as µL/min/10^6 cells.

Visualizing Experimental and Metabolic Pathways

To better understand the processes involved in assessing metabolic stability and the potential fate of these compounds, the following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Test Compound Stock Solutions D Pre-incubate Compound with Microsomes/Hepatocytes at 37°C A->D B Prepare Liver Microsomes or Hepatocytes B->D C Prepare Cofactor Solution (e.g., NADPH) E Initiate Reaction with Cofactors C->E D->E F Collect Aliquots at Multiple Time Points E->F G Quench Reaction with Cold Acetonitrile + Internal Standard F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Analysis: Calculate t½ and Clint I->J

Caption: Experimental workflow for in vitro metabolic stability assays.

G cluster_compound Parent Compound cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion A This compound Derivative B Oxidation (Hydroxylation) A->B CYP450 C Dehalogenation A->C CYP450 D Glucuronidation (UGTs) B->D UGTs E Sulfation (SULTs) B->E SULTs C->D F Excreted Metabolites D->F E->F

Caption: Potential metabolic pathways for halogenated indazole derivatives.

Conclusion

References

comparing the physicochemical properties of 5-bromoindole vs 5-chloroindole

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Physicochemical Properties of 5-Bromoindole and 5-Chloroindole for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a synthetic endeavor. Halogenated indoles, in particular, serve as versatile intermediates in the synthesis of a wide array of biologically active compounds. This guide provides a detailed comparative analysis of the physicochemical properties of two closely related halogenated indoles: 5-bromoindole and 5-chloroindole. The data and experimental protocols presented herein are intended to assist researchers in making informed decisions for their specific applications.

Introduction to 5-Bromoindole and 5-Chloroindole

Both 5-bromoindole and 5-chloroindole are derivatives of indole, a bicyclic aromatic heterocycle, with a halogen atom substituted at the 5-position of the indole ring.[1][2] This substitution significantly influences the electronic properties and reactivity of the indole scaffold, making these compounds valuable precursors for a variety of complex organic molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anti-tumor agents.[1] They are widely utilized in medicinal chemistry and organic synthesis as starting materials for the generation of compound libraries for high-throughput screening.[3]

Comparative Physicochemical Data

The following table summarizes the key physicochemical properties of 5-bromoindole and 5-chloroindole, compiled from various sources. These parameters are crucial for predicting the behavior of these compounds in both chemical reactions and biological systems.

Property5-Bromoindole5-Chloroindole
Molecular Formula C₈H₆BrNC₈H₆ClN
Molecular Weight 196.04 g/mol [3][4]151.59 g/mol
Appearance White to light brown crystalline powder or chunks[3][5]White to yellow to orange powder to crystal[6]
Melting Point 88.0 - 92.0 °C[7]69 - 73 °C
Boiling Point ~228.5 °C (rough estimate)[3][4]130 °C at 0.4 mmHg[6]
pKa (N-H acidity) 16.04 ± 0.30 (Predicted)[3][5]16.09 ± 0.30 (Predicted)[6][8]
logP (Octanol/Water) 3.0 (Calculated)[4]2.93 (Experimental)[8][9]
Water Solubility 126 mg/L (Calculated)[5][10]Insoluble[9]
Organic Solvent Soluble in ethanol, ether, and chloroform[1][3]Soluble in methanol and alcohol[6]

Experimental Protocols for Physicochemical Parameter Determination

While specific experimental data for these exact compounds are often proprietary, the following are generalized and widely accepted protocols for determining key physicochemical parameters.

Determination of pKa (Acid Dissociation Constant)

The pKa of the indole N-H proton is a measure of its acidity and influences its reactivity and ionization state in different pH environments.

1. Spectrophotometric Method:

This method is applicable to compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

  • Principle: The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, corresponding to the inflection point of the absorbance versus pH curve.[8]

  • Generalized Protocol: [8]

    • Prepare a stock solution of the indole derivative in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a series of aqueous buffers with a range of known pH values.

    • Add a small aliquot of the stock solution to each buffer to a final concentration where the compound remains soluble and provides a measurable absorbance.

    • Record the UV-Vis spectrum of each solution.

    • Plot the absorbance at a wavelength where the ionized and non-ionized forms have different extinction coefficients against the pH.

    • Determine the pKa from the resulting sigmoidal curve.

2. Potentiometric Titration:

This method involves titrating a solution of the compound with a strong base and monitoring the pH.

  • Principle: The pKa is determined from the pH at the half-equivalence point of the titration curve.

  • Generalized Protocol:

    • Dissolve a known amount of the indole derivative in a suitable solvent mixture (e.g., water/ethanol).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the point where half of the compound has been neutralized.

Determination of logP (Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

1. Shake-Flask Method:

This is the traditional and most direct method for determining logP.

  • Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The logP is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[8]

  • Generalized Protocol: [8]

    • Mutually saturate n-octanol and water by shaking them together for an extended period, followed by separation.

    • Dissolve a known amount of the indole derivative in one of the phases.

    • Mix the two phases in a flask and shake vigorously to allow for equilibrium to be reached.

    • Centrifuge the mixture to ensure complete phase separation.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

    • Calculate the partition coefficient (P) and then the logP.

2. HPLC-Based Method:

This is a faster, indirect method for estimating logP.

  • Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.[8]

  • Generalized Protocol: [8]

    • Inject a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18).

    • Record the retention time for each standard.

    • Generate a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values.

    • Inject the indole derivative under the same chromatographic conditions and measure its retention time.

    • Determine the logP by interpolating its log k' value on the calibration curve.

Role in Synthetic Chemistry

Both 5-bromoindole and 5-chloroindole are valuable starting materials for the synthesis of more complex molecules, often through cross-coupling reactions where the halogen atom can be replaced with other functional groups.

G General Synthetic Utility of 5-Haloindoles cluster_start Starting Materials cluster_reaction Chemical Transformations cluster_product Target Molecules 5-Bromoindole 5-Bromoindole Cross-Coupling Reactions Cross-Coupling Reactions 5-Bromoindole->Cross-Coupling Reactions Other Functionalizations Other Functionalizations 5-Bromoindole->Other Functionalizations 5-Chloroindole 5-Chloroindole 5-Chloroindole->Cross-Coupling Reactions 5-Chloroindole->Other Functionalizations Bioactive Compounds Bioactive Compounds Cross-Coupling Reactions->Bioactive Compounds Pharmaceutical Intermediates Pharmaceutical Intermediates Cross-Coupling Reactions->Pharmaceutical Intermediates Functional Materials Functional Materials Other Functionalizations->Functional Materials

Caption: Synthetic pathways from 5-haloindoles.

Discussion and Comparison

The primary difference in the physicochemical properties of 5-bromoindole and 5-chloroindole arises from the differing properties of bromine and chlorine atoms.

  • Molecular Weight and Melting/Boiling Points: 5-Bromoindole has a significantly higher molecular weight than 5-chloroindole, which contributes to its higher melting and boiling points due to stronger intermolecular van der Waals forces.

  • Acidity (pKa): The predicted pKa values for the N-H proton are very similar for both compounds. This suggests that the electronic withdrawing effects of bromine and chlorine at the 5-position have a comparable influence on the acidity of the indole nitrogen.

  • Lipophilicity (logP): The logP values are also quite similar, indicating that both compounds have a moderate degree of lipophilicity. The slightly higher calculated logP for 5-bromoindole is consistent with the generally greater contribution of bromine to lipophilicity compared to chlorine.

  • Solubility: Both compounds are sparingly soluble in water but exhibit good solubility in common organic solvents. This is expected given their aromatic and moderately lipophilic nature.

Conclusion

5-Bromoindole and 5-chloroindole are both valuable and versatile building blocks in medicinal chemistry and organic synthesis. The choice between them may depend on several factors, including the desired reactivity in subsequent synthetic steps (C-Br bonds are generally more reactive than C-Cl bonds in many cross-coupling reactions), the specific target molecule, and cost considerations. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions based on the specific requirements of their projects.

References

Validation of Synthetic Routes for 3-Bromo-6-chloro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes for the preparation of 3-Bromo-6-chloro-1H-indazole, a valuable building block in medicinal chemistry. The routes are evaluated based on key performance indicators including yield, reaction time, and safety considerations, supported by experimental data from published literature. Detailed experimental protocols and visual workflows are provided to facilitate practical application and informed decision-making in a research and development setting.

Executive Summary

Three synthetic pathways to this compound are presented and compared:

  • Route 1: Direct Bromination. This is a straightforward, one-step synthesis involving the direct bromination of commercially available 6-Chloro-1H-indazole.

  • Route 2: Diazotization and Cyclization followed by Bromination. This two-step route begins with the diazotization of 4-chloro-2-methylaniline to form 6-chloro-1H-indazole, which is then brominated.

  • Route 3: Synthesis via Sandmeyer Reaction. This multi-step approach involves the formation of 3-amino-6-chloro-1H-indazole from 2-amino-4-chlorobenzonitrile, followed by a Sandmeyer reaction to introduce the bromine atom at the 3-position.

The selection of an optimal synthetic route will depend on the specific requirements of the research or development project, balancing factors such as desired yield, process time, cost of starting materials, and safety infrastructure.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and resource requirements.

ParameterRoute 1: Direct BrominationRoute 2: Diazotization & BrominationRoute 3: Sandmeyer Reaction
Starting Material 6-Chloro-1H-indazole4-Chloro-2-methylaniline2-Amino-4-chlorobenzonitrile
Number of Steps 122
Overall Yield 44%[1]Estimated 30-40%Estimated 50-60%
Purity High after chromatographyModerate to highModerate to high
Reaction Time ~ 2-3 hours~ 24-30 hours~ 8-12 hours
Key Reagents Bromine, NaOHAcetic anhydride, Isoamyl nitrite, BromineHydrazine, Sodium Nitrite, CuBr
Safety Concerns Use of corrosive and toxic bromineHandling of potentially unstable diazonium intermediatesUse of toxic hydrazine and sodium nitrite, and potentially unstable diazonium salts.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Direct Bromination of 6-Chloro-1H-indazole

This protocol is adapted from a published procedure.[1]

Step 1: Synthesis of this compound

  • Suspend 6-Chloro-1H-indazole (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.

  • Slowly add a solution of bromine (1.1 eq) in 2 M aqueous sodium hydroxide to the suspension at room temperature.

  • Stir the reaction mixture vigorously for 1.5-2 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully adjust the pH of the mixture to ~7 with a 1 M hydrochloric acid solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Diazotization and Cyclization followed by Bromination

This proposed route is based on established methods for the synthesis of substituted indazoles.

Step 1: Synthesis of 6-Chloro-1H-indazole

  • Dissolve 4-chloro-2-methylaniline (1.0 eq) in a mixture of acetic acid and acetic anhydride.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of isoamyl nitrite (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude 6-chloro-1H-indazole by recrystallization or column chromatography.

Step 2: Bromination of 6-Chloro-1H-indazole

  • Follow the procedure outlined in Route 1, Step 1, using the 6-chloro-1H-indazole obtained from the previous step.

Route 3: Synthesis via Sandmeyer Reaction

This proposed route is based on known procedures for the synthesis of 3-aminoindazoles and subsequent Sandmeyer reactions.

Step 1: Synthesis of 3-Amino-6-chloro-1H-indazole

  • To a solution of 2-amino-4-chlorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-amino-6-chloro-1H-indazole.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Suspend 3-amino-6-chloro-1H-indazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for each route.

Route_1_Direct_Bromination 6-Chloro-1H-indazole 6-Chloro-1H-indazole Bromine_NaOH Br₂, NaOH (aq) 6-Chloro-1H-indazole->Bromine_NaOH Direct Bromination This compound This compound Bromine_NaOH->this compound

Caption: Route 1: One-step direct bromination.

Route_2_Diazotization_and_Bromination 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline Diazotization 1. Ac₂O, AcOH 2. Isoamyl nitrite 4-Chloro-2-methylaniline->Diazotization 6-Chloro-1H-indazole 6-Chloro-1H-indazole Diazotization->6-Chloro-1H-indazole Bromination Br₂, NaOH (aq) 6-Chloro-1H-indazole->Bromination This compound This compound Bromination->this compound

Caption: Route 2: Two-step synthesis via diazotization.

Route_3_Sandmeyer_Reaction 2-Amino-4-chlorobenzonitrile 2-Amino-4-chlorobenzonitrile Cyclization Hydrazine Hydrate 2-Amino-4-chlorobenzonitrile->Cyclization 3-Amino-6-chloro-1H-indazole 3-Amino-6-chloro-1H-indazole Cyclization->3-Amino-6-chloro-1H-indazole Sandmeyer 1. NaNO₂, HBr 2. CuBr 3-Amino-6-chloro-1H-indazole->Sandmeyer This compound This compound Sandmeyer->this compound

Caption: Route 3: Multi-step synthesis via Sandmeyer reaction.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-6-chloro-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard classifications of similar compounds, 3-Bromo-6-chloro-1H-indazole should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.To prevent inhalation of dust or vapors.[2]

All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that eyewash stations and safety showers are readily accessible.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and chlorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[2]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[2]

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[2]

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner.

  • Pure or Unused this compound:

    • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

    • Avoid generating dust during the transfer.[2]

    • Ensure the container is properly sealed and labeled.

  • Contaminated Labware and Materials (e.g., gloves, weighing paper):

    • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[2]

    • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container. After this initial rinse, the glassware can be washed according to standard laboratory procedures.[2]

  • Final Disposal:

    • Final disposal of this compound waste must be carried out by a licensed and approved waste disposal facility.[2]

    • The preferred method of disposal is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing. This process effectively destroys the organic molecule and removes hazardous halogenated byproducts from emissions.[2]

    • Crucially, do not dispose of this compound down the drain or in regular trash. Such actions can lead to environmental contamination and are a violation of regulatory standards.[2]

Spill Management

In the event of a spill, evacuate the immediate area. With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Clean the spill area thoroughly.

Chemical and Physical Properties Summary

The following table summarizes key chemical and safety information for this compound and its analogs.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol N/A
Appearance SolidN/A
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

Disposal Workflow

DisposalWorkflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_final_disposal Final Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Pure/Unused Chemical B->C D Contaminated Solids (Gloves, Paper) B->D E Contaminated Glassware B->E F Solid Halogenated Organic Waste Container C->F D->F H Rinse with Solvent (e.g., Acetone) E->H I Store Waste Container in Designated Area F->I G Liquid Halogenated Organic Waste Container G->I H->G J Contact Licensed Waste Disposal Service I->J K Controlled Incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-6-chloro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 3-Bromo-6-chloro-1H-indazole. A specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the safety information for the closely related compound 4-Bromo-6-chloro-1H-indazole and general principles for handling halogenated organic compounds. All personnel must handle this compound with the understanding that it is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. A thorough risk assessment should be conducted before beginning any work.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile rubber gloves are recommended for splash protection.[1][2] Due to the presence of halogenated and aromatic functionalities, prolonged contact may lead to glove degradation. Double gloving may be appropriate.[1] Always inspect gloves for integrity before use and change them immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesEssential for protecting eyes from dust particles and splashes.[3] Use eyewear approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.
Body Laboratory coatA fully buttoned lab coat must be worn to protect skin and personal clothing from contamination.[4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust. The specific type of respirator should be determined by a formal risk assessment.

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is critical for the safe handling of this compound.

A. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid halogenated organic compounds.

  • PPE Check: Before commencing work, verify that all necessary PPE is available, in good condition, and properly worn.

B. Handling the Compound:

  • Personal Protection: Wear all required PPE as detailed in the table above.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[5][6] Use appropriate tools, such as spatulas, for transferring the compound.

  • Grounding: Take precautionary measures against static discharge, especially when transferring large quantities of the powder.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.

C. Storage:

  • Container: Keep the compound in a tightly closed, properly labeled container.

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C in an inert atmosphere.

  • Location: Store in a designated chemical storage cabinet.

D. In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • Waste Stream: Due to its bromine and chlorine content, this compound is classified as a halogenated organic waste.[7]

  • Container: All waste materials containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be collected in a designated, labeled, and sealed "Halogenated Organic Waste" container.

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[8]

B. Disposal Method:

  • Professional Disposal: The final disposal of halogenated organic waste must be carried out by a licensed and approved hazardous waste disposal company.

  • Incineration: The preferred method of disposal for halogenated organic compounds is controlled incineration in a chemical waste incinerator equipped with flue gas scrubbing to remove hazardous byproducts.[9]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.

IV. Emergency Procedures

Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

V. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE_Check Verify PPE Availability & Condition RiskAssessment->PPE_Check Eng_Controls Confirm Engineering Controls (Fume Hood, Eyewash) PPE_Check->Eng_Controls Don_PPE Don PPE Eng_Controls->Don_PPE Handle_In_Hood Handle Compound in Fume Hood Don_PPE->Handle_In_Hood Weigh_Transfer Weigh and Transfer Handle_In_Hood->Weigh_Transfer Spill_Response Spill Response Handle_In_Hood->Spill_Response If Spill Occurs Exposure_Response Exposure Response Handle_In_Hood->Exposure_Response If Exposure Occurs Store_Properly Store in Designated Area Weigh_Transfer->Store_Properly Segregate_Waste Segregate Halogenated Waste Weigh_Transfer->Segregate_Waste Waste Generated Label_Container Label Waste Container Segregate_Waste->Label_Container Dispose_Regulated Dispose via Licensed Contractor Label_Container->Dispose_Regulated

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6-chloro-1H-indazole
Reactant of Route 2
3-Bromo-6-chloro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.